Dopal-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
157.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2/i1D,2D,3D2,5D |
InChI Key |
IADQVXRMSNIUEL-DUGDOUCXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C=O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dopal-D5: A Technical Guide to its Chemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopal-D5 is the deuterated form of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and neurotoxic metabolite of the neurotransmitter dopamine.[1] The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in metabolic studies, particularly in tracking the fate of Dopal in biological systems using techniques like mass spectrometry.
It is crucial to distinguish this compound, the chemical compound, from the Dopamine D5 receptor (DRD5), a protein involved in neuronal signaling. While both are related to the dopamine system, their roles and properties are fundamentally different. This guide will provide a comprehensive overview of the chemical properties of this compound, its biological significance through its parent compound Dopal, plausible experimental protocols for its synthesis and analysis, and a detailed examination of the signaling pathways associated with the Dopamine D5 receptor.
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde | Clearsynth |
| Molecular Formula | C₈H₃D₅O₃ | Acanthus Research |
| Molecular Weight | 157.18 g/mol | MedchemExpress |
| CAS Number | 5707-55-1 (Unlabeled) | Hexonsynth |
| Appearance | Yellow oil | Expert Synthesis Solutions |
| Purity | Typically >95% by HPLC | Expert Synthesis Solutions |
Biological Significance of the Parent Compound, Dopal
Dopal, the non-deuterated form of this compound, is formed from the oxidative deamination of dopamine by the enzyme monoamine oxidase (MAO).[1] While a normal part of dopamine metabolism, an accumulation of Dopal is implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[1]
Key aspects of Dopal's biological activity include:
-
Neurotoxicity: Dopal is significantly more toxic to dopaminergic neurons than dopamine itself.[2] In vivo studies have shown that injection of Dopal into the substantia nigra of rats leads to the loss of dopaminergic neurons, a hallmark of Parkinson's disease.[3]
-
Protein Modification: The high reactivity of Dopal's aldehyde and catechol groups allows it to modify proteins, leading to protein cross-linking and aggregation. This includes the modification of α-synuclein, a protein central to the pathology of Parkinson's disease.
-
Mitochondrial Dysfunction: Dopal can induce mitochondrial permeability transition, a process that can lead to apoptosis or programmed cell death.
The use of this compound in research allows for precise tracing of Dopal's metabolic pathways and its interactions with cellular components, providing deeper insights into the mechanisms of dopamine-related neurodegeneration.
Experimental Protocols
Due to the inherent instability of Dopal, its synthesis and analysis require careful execution. The following are detailed, plausible protocols for the biosynthesis and analysis of this compound, based on established methods for related compounds.
Biosynthesis of this compound
This protocol describes the enzymatic synthesis of this compound from a deuterated dopamine precursor using monoamine oxidase (MAO).
Materials:
-
Dopamine-d5 hydrochloride
-
Rat liver mitochondria (as a source of MAO-A and MAO-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium borohydride
-
Perchloric acid (0.8 M)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing dopamine-d5 in 0.1 M phosphate buffer at pH 7.4.
-
Initiate the reaction by adding a suspension of rat liver mitochondria.
-
Incubate the mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by taking aliquots at various time points and stopping the reaction with perchloric acid.
-
To confirm the presence of the aldehyde, a parallel reaction can be treated with sodium borohydride to reduce this compound to its corresponding alcohol, DOPET-d5.
-
Analyze the reaction products using HPLC to determine the concentration of this compound.
-
Purify this compound from the reaction mixture using preparative HPLC.
Analysis of this compound by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
LC-MS/MS system (e.g., Agilent 1200 Series with 6460 Triple Quadrupole MS)
-
C18 reversed-phase column (e.g., Zorbax SB-C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
This compound standard for calibration curve
-
Internal standard (e.g., a deuterated analog of a related compound)
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate this compound from other components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analyte.
-
Set the flow rate to an appropriate value (e.g., 0.3 mL/min).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select a specific precursor-to-product ion transition for this compound for quantification and a second transition for confirmation.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
-
Signaling Pathways Associated with the Dopamine D5 Receptor
The Dopamine D5 receptor (DRD5) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes. It is primarily coupled to Gsα and Gqα G-protein subunits, leading to the activation of distinct downstream signaling cascades.
Gs-Coupled Signaling Pathway
The canonical signaling pathway for the D5 receptor involves its coupling to the Gs alpha subunit (Gsα).
-
Activation: Binding of dopamine or a D5 agonist to the receptor induces a conformational change.
-
G-protein Coupling: The activated receptor interacts with the Gsα subunit, promoting the exchange of GDP for GTP.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors and ion channels, modulating neuronal excitability and gene expression.
References
- 1. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Dopal-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and analysis of Dopal-D5 (2-(3,4-Dihydroxyphenyl)acetaldehyde-D5), a critical internal standard for advanced biomedical research. Given the inherent instability of 3,4-dihydroxyphenylacetaldehyde (Dopal) and the scarcity of detailed public-domain synthesis protocols for its deuterated analogue, this document outlines a plausible synthetic pathway and the rigorous analytical methodologies required to ensure its isotopic and chemical purity.
Dopal is the highly reactive aldehyde metabolite of the neurotransmitter dopamine, formed through oxidative deamination by monoamine oxidase (MAO).[1][2][3] Its neurotoxic properties have implicated it in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[1] Consequently, the use of stable isotope-labeled Dopal, such as this compound, is indispensable for accurate quantification in metabolic studies, pharmacokinetic analyses, and investigations into the mechanisms of neurodegeneration. The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise and sensitive detection by mass spectrometry.
Proposed Synthesis of this compound
The chemical synthesis of Dopal is challenging due to its instability.[4] The following proposed multi-step synthesis for this compound is based on established organic chemistry principles and general deuteration techniques. This pathway utilizes a protected catechol to prevent unwanted side reactions and introduces deuterium atoms at specific, non-exchangeable positions.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols for Synthesis
Step 1: Synthesis of 3,4-Dimethoxystyrene
To a solution of methyltriphenylphosphonium bromide in dry THF, a strong base such as n-butyllithium is added at 0°C to generate the ylide. A solution of 3,4-dimethoxybenzaldehyde in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3,4-dimethoxystyrene.
Step 2: Catalytic Deuteration
3,4-Dimethoxystyrene is dissolved in a suitable solvent like ethyl acetate or methanol-d4. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is evacuated and backfilled with deuterium gas (D2) several times before being stirred under a D2 atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 1,2-dideuterio-1-(3,4-dimethoxyphenyl)ethane.
Step 3 & 4: Introduction of the Aldehyde Precursor
This section outlines a hypothetical sequence to form the aldehyde functional group with deuterium incorporation. A more direct approach for deuterating the aldehyde position involves N-heterocyclic carbene (NHC) catalysis on a non-deuterated aldehyde precursor.
Alternative Step: Direct Aldehyde Deuteration
A protected Dopal precursor, 3,4-dimethoxyphenylacetaldehyde, can be synthesized from eugenol methyl ether. This aldehyde is then subjected to NHC-catalyzed hydrogen-deuterium exchange. The aldehyde is dissolved in a mixture of an aprotic solvent (e.g., THF) and D2O with a suitable NHC catalyst and a base (e.g., DBU). The reaction is stirred at room temperature until high levels of deuterium incorporation at the C-1 position are achieved, as monitored by NMR or MS.
Step 5 & 6: Aromatic Deuteration and Deprotection
The deuterated, protected precursor is treated with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in D2O, at an elevated temperature to facilitate electrophilic aromatic substitution of hydrogen with deuterium on the electron-rich catechol ring. Following the exchange, the reaction mixture is cooled and neutralized. The final deprotection of the methyl ether groups is achieved by treatment with a strong Lewis acid like boron tribromide (BBr3) in a chlorinated solvent at low temperature. After an aqueous workup, the crude this compound is purified, typically by flash chromatography on silica gel, to yield the final product.
Data Presentation
The following table summarizes the anticipated quantitative data for the proposed synthesis of this compound. Actual results may vary depending on specific reaction conditions and scale.
| Parameter | Target Value | Method of Analysis |
| Synthesis Yield | ||
| Overall Yield | >15% | Gravimetric analysis |
| Chemical Purity | ||
| Purity by HPLC | ≥96% | HPLC-UV |
| Isotopic Purity | ||
| Isotopic Enrichment (d5) | ≥98% atom D | High-Resolution Mass Spectrometry (HRMS) |
| d0 Species | <0.5% | HRMS |
| d1-d4 Species | <1.5% | HRMS |
| Location of Deuterium | Confirmed | NMR Spectroscopy |
Experimental Protocols for Purity and Isotopic Enrichment Analysis
Caption: Analytical workflow for this compound characterization.
Chemical Purity Assessment by HPLC
High-performance liquid chromatography with UV detection is employed to determine the chemical purity of the synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure: A sample of this compound is dissolved in the mobile phase and injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the isotopic enrichment and the distribution of different deuterated species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan in the relevant m/z range.
-
Procedure: A dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the mass spectrometer. The high-resolution mass spectrum of the protonated molecular ion [M+H]+ is acquired.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are measured. The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopologues.
Structural Confirmation and Labeling Site by NMR
Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure and the location of the deuterium atoms.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).
-
¹H NMR: The proton NMR spectrum is acquired. The successful incorporation of deuterium is confirmed by the absence or significant reduction of proton signals at the deuterated positions (the two aromatic protons and the three protons on the ethyl side chain).
-
¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm the structure. Deuterium substitution will cause a characteristic splitting of the carbon signals and a slight upfield shift.
Dopamine Metabolism and Dopal Signaling Pathway
Dopal is an intermediate in the primary metabolic pathway of dopamine. Understanding this pathway is crucial for interpreting studies that use this compound.
Caption: Metabolic pathway of dopamine to Dopal.
In dopaminergic neurons, cytoplasmic dopamine is converted to Dopal by MAO. Dopal is then rapidly detoxified primarily by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or to a lesser extent, reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylethanol (DOPET). The neurotoxicity of Dopal is attributed to its high reactivity, leading to the formation of protein adducts and contributing to cellular stress.
This comprehensive guide provides a foundational understanding of the synthesis and rigorous quality control required for this compound. The proposed synthetic route and detailed analytical protocols serve as a valuable resource for researchers and drug development professionals, ensuring the reliability and accuracy of studies investigating the complex roles of dopamine and its metabolites in health and disease.
References
- 1. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Efforts toward the synthesis of 3,4-dihydroxyphenylacetaldehyde (DOPAL): A potential endogenous neurotoxin that may play a role in the development of Parkinson's disease [morressier.com]
Technical Guide: The Role of Dopal-D5 as an Internal Standard in Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the application of 3,4-Dihydroxyphenylacetaldehyde-D5 (Dopal-D5) as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its endogenous counterpart, Dopal, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide covers the theoretical basis, experimental protocols, and data analysis considerations for employing this compound in research and drug development.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
3,4-Dihydroxyphenylacetaldehyde (Dopal) is a highly reactive and neurotoxic aldehyde metabolite of the neurotransmitter dopamine. It is formed through the action of monoamine oxidase (MAO) on dopamine. Due to its role in neurodegenerative diseases such as Parkinson's, the accurate quantification of Dopal in biological matrices is of significant research interest.
Quantitative analysis by LC-MS/MS is the gold standard for its high sensitivity and specificity. However, the accuracy and precision of these measurements can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous components in a biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.
-
Sample Preparation Variability: Inconsistent recovery of the analyte during extraction and sample preparation steps can introduce significant errors.
-
Instrumental Fluctuations: Variations in instrument performance, such as injection volume and ionization efficiency, can affect the analyte signal.
To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed. This compound is chemically identical to Dopal, except that five hydrogen atoms have been replaced with deuterium. This subtle mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the endogenous analyte during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample at the beginning of the analytical workflow, it co-elutes with Dopal and experiences the same matrix effects and sample processing variations. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for any sources of error and ensuring high accuracy and precision.
Dopamine Metabolism and the Formation of Dopal
Dopal is a key intermediate in the metabolic degradation of dopamine. Understanding this pathway is crucial for interpreting quantitative data and designing experiments. The primary pathway for Dopal formation is the oxidative deamination of dopamine, catalyzed by the enzyme monoamine oxidase (MAO). Dopal is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).
Quantitative Analysis by LC-MS/MS
The quantification of Dopal using this compound as an internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
The following table summarizes the proposed MRM transitions for Dopal and this compound. These values are based on the molecular weights of the compounds and common fragmentation patterns for aldehydes. It is important to note that these parameters should be optimized in the laboratory by direct infusion of the analytical standards.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Fragmentation |
| Dopal | 153.1 | 135.1 | Loss of H₂O |
| 125.1 | Loss of CO | ||
| This compound | 158.1 | 138.1 | Loss of D₂O |
| 130.1 | Loss of CO |
The general workflow for the quantification of Dopal in a biological matrix (e.g., brain tissue homogenate, plasma) is depicted below.
Detailed Experimental Protocols
The following protocols provide a starting point for developing a validated LC-MS/MS method for Dopal quantification. Optimization of these procedures for specific matrices and instrumentation is recommended.
-
Homogenization (for tissue samples): Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Aliquoting: Aliquot 100 µL of the biological sample (homogenate, plasma, etc.) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each sample, standard, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As proposed in Table 1 (to be optimized).
-
Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each transition to achieve maximum signal intensity.
Data Analysis and Validation
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Dopal to this compound against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: The concentration of Dopal in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (limit of quantification), recovery, matrix effect, and stability.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is essential for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of the neurotoxic dopamine metabolite, Dopal. By effectively compensating for matrix effects and variability in sample preparation, this compound enables reliable measurements in complex biological matrices, which is critical for advancing research into the role of Dopal in neurodegenerative diseases and for the development of novel therapeutic interventions. The protocols and parameters outlined in this guide provide a solid foundation for researchers to establish and validate high-quality analytical methods for this important analyte.
An In-depth Technical Guide to the Comparative Stability and Degradation of DOPAL and DOPAL-D5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and neurotoxic metabolite of dopamine, implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Its inherent instability and propensity for protein modification present significant challenges in both research and therapeutic development. This technical guide provides a comprehensive overview of the stability and degradation pathways of DOPAL, and introduces its deuterated isotopologue, DOPAL-D5, as a potentially more stable alternative for research and drug development applications. By leveraging the kinetic isotope effect (KIE), deuteration at the C-1 position of the aldehyde group is expected to significantly attenuate the reactivity of DOPAL, thereby reducing its degradation rate and toxic potential. This guide details the chemical basis for this enhanced stability, outlines experimental protocols for a comparative assessment, and presents the relevant signaling pathways and degradation mechanisms.
Introduction: The Dual Nature of DOPAL
Dopamine, a critical neurotransmitter, is metabolized in dopaminergic neurons by monoamine oxidase (MAO) to form DOPAL[1]. While a necessary intermediate in dopamine catabolism, DOPAL's chemical structure, featuring both a catechol ring and a reactive aldehyde group, renders it a potent neurotoxin[2][3]. Its accumulation is associated with neuronal damage through multiple mechanisms, including protein cross-linking, the formation of reactive oxygen species (ROS), and the aggregation of alpha-synuclein[2]. The inherent instability of DOPAL in biological matrices complicates its study and accurate quantification[4].
DOPAL Degradation Pathways
DOPAL is primarily detoxified in vivo through two enzymatic pathways:
-
Oxidation: Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of DOPAL to the less toxic 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Reduction: Aldehyde reductase (AR) can reduce DOPAL to 3,4-dihydroxyphenylethanol (DOPET).
However, DOPAL can also undergo non-enzymatic degradation and reactions that contribute to its toxicity:
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines, such as the lysine residues in proteins, to form Schiff bases. This is a key mechanism in DOPAL-induced protein aggregation.
-
Auto-oxidation: The catechol moiety is susceptible to oxidation, forming highly reactive quinones that can adduct to cellular macromolecules.
Below is a diagram illustrating the metabolic and degradation pathways of DOPAL.
The Case for this compound: Leveraging the Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, at a site of bond cleavage in the rate-determining step of a reaction can lead to a significant reduction in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology and drug metabolism studies. The C-H bond has a higher vibrational frequency and a higher zero-point energy than the corresponding C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate.
For DOPAL, the aldehyde C-H bond is directly involved in key degradation and toxicity pathways:
-
Oxidation to DOPAC: This enzymatic reaction involves the cleavage of the C-H bond.
-
Schiff Base Formation: While the initial nucleophilic attack on the carbonyl carbon is not a C-H bond cleavage, subsequent steps in the formation of stable adducts can be influenced by the presence of deuterium.
Therefore, in this compound, where the hydrogen atom of the aldehyde group is replaced by deuterium, a primary KIE is expected to slow down its degradation and reactions with nucleophiles.
Quantitative Stability Comparison: DOPAL vs. This compound
While direct comparative quantitative data for DOPAL and this compound are not yet available in the literature, we can predict the expected outcomes based on the principles of the KIE. The following tables are presented as templates for organizing data from future comparative stability studies.
Table 1: Predicted Comparative Stability in Aqueous Solution
| Parameter | Condition | DOPAL (Expected) | This compound (Expected) |
| Half-life (t½) | pH 7.4, 37°C | Shorter | Longer |
| Degradation Rate Constant (k) | pH 7.4, 37°C | Higher | Lower |
| Half-life (t½) | Acidic pH (e.g., 4.0) | Longer than at pH 7.4 | Longer than at pH 7.4 |
| Half-life (t½) | Basic pH (e.g., 9.0) | Shorter than at pH 7.4 | Shorter than at pH 7.4 |
Table 2: Predicted Comparative Reactivity with a Model Nucleophile (e.g., N-acetyl-lysine)
| Parameter | Condition | DOPAL (Expected) | This compound (Expected) |
| Rate of Adduct Formation | pH 7.4, 37°C | Faster | Slower |
| Second-Order Rate Constant (k') | pH 7.4, 37°C | Higher | Lower |
Experimental Protocols for Comparative Stability Assessment
To empirically determine the comparative stability of DOPAL and this compound, a series of forced degradation studies should be conducted. These studies are crucial for establishing a stability-indicating analytical method and for quantifying the degradation kinetics.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the parent analyte from its degradation products, thus allowing for accurate quantification of the analyte's degradation over time.
Protocol: Development of a Stability-Indicating RP-HPLC-UV/MS Method
-
Column and Mobile Phase Screening:
-
Utilize a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Screen various mobile phase compositions, such as gradients of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) to achieve optimal separation of DOPAL from its expected degradation products (DOPAC, DOPET, and potential adducts).
-
-
Forced Degradation Studies:
-
Prepare solutions of DOPAL and this compound in appropriate solvents.
-
Subject the solutions to a range of stress conditions as outlined by ICH guidelines (Q1A(R2)):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidation: 3% H₂O₂ at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: 80°C for various time points (e.g., 24, 48, 72 hours).
-
Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
-
Method Validation:
-
Analyze the stressed samples by HPLC-UV/MS. The peak purity of the parent analyte peak should be assessed using a photodiode array (PDA) detector and mass spectrometry to ensure no co-eluting degradation products.
-
The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
Determination of Degradation Kinetics
Protocol: Isothermal Stability Study
-
Prepare solutions of DOPAL and this compound at a known concentration in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solutions.
-
Immediately quench the degradation by adding an equal volume of a cold, acidic solution (e.g., 0.1 M perchloric acid) to stabilize the remaining analyte.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration versus time. For a first-order degradation process, the slope of the line will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Analytical Considerations for DOPAL and this compound Quantification
The accurate quantification of the highly reactive and unstable DOPAL in biological matrices is challenging. LC-MS/MS methods are preferred for their high sensitivity and specificity.
Key Considerations:
-
Sample Stabilization: Due to DOPAL's instability, immediate stabilization of biological samples is crucial. This is typically achieved by acidification and keeping the samples at low temperatures during processing.
-
Chemical Derivatization: To improve chromatographic retention, ionization efficiency, and stability, derivatization of the aldehyde group is often employed. Reagents such as 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) can be used to form stable derivatives that are amenable to LC-MS/MS analysis.
-
Use of a Deuterated Internal Standard: For the quantification of endogenous DOPAL, a stable isotope-labeled internal standard, such as this compound, is ideal. It co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Conclusion and Future Directions
The inherent reactivity and instability of DOPAL pose significant hurdles to understanding its precise role in neurodegeneration. The synthesis and utilization of this compound offers a promising strategy to overcome these challenges. The kinetic isotope effect is expected to confer enhanced stability to this compound, making it a valuable tool for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the direct comparative assessment of the stability and degradation kinetics of DOPAL and this compound. The data generated from such studies will be invaluable for researchers in the field of neurodegenerative diseases and for the development of novel therapeutic strategies targeting dopamine metabolism. Future research should focus on conducting these comparative studies and exploring the impact of deuteration on the neurotoxic properties of DOPAL in cellular and animal models of Parkinson's disease.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of DOPAL in neurochemistry
An In-depth Technical Guide on the Biological Significance of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) in Neurochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and toxic metabolite of dopamine, produced via oxidative deamination by monoamine oxidase (MAO). While it is a transient intermediate in dopamine metabolism, its accumulation has been strongly implicated in the pathophysiology of Parkinson's disease (PD) and other neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological significance of DOPAL, detailing its synthesis and metabolism, mechanisms of neurotoxicity, and its role in protein aggregation. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to serve as a critical resource for researchers and professionals in drug development.
Introduction: The Catecholaldehyde Hypothesis
The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNpc) in Parkinson's disease has long suggested the involvement of an endogenous toxin related to dopamine itself. The "catecholaldehyde hypothesis" posits that DOPAL, not dopamine, is a key neurotoxic agent responsible for the demise of these neurons.[1][2] This hypothesis is supported by evidence that DOPAL is significantly more toxic than dopamine and its other metabolites.[3] Measurable levels of DOPAL are found in the human brain, and these levels are elevated in the brains of PD patients.[1] This guide delves into the neurochemical properties of DOPAL that make it a central figure in the study of neurodegeneration.
DOPAL Synthesis and Metabolism
DOPAL is an obligate intermediate in the catabolism of dopamine.[2] Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, which converts dopamine to DOPAL.
Once formed, DOPAL is rapidly metabolized through two primary pathways:
-
Oxidation: The primary route for DOPAL detoxification is its oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).
-
Reduction: A minor pathway involves the reduction of DOPAL to 3,4-dihydroxyphenylethanol (DOPET) by aldehyde reductase (AR) or aldose reductase.
A disruption in this metabolic balance, particularly a decrease in ALDH activity or an increase in MAO activity, can lead to the accumulation of cytotoxic levels of DOPAL.
Signaling Pathway: Dopamine Metabolism and the Central Role of DOPAL
Caption: Dopamine metabolism pathway highlighting the formation and fate of DOPAL.
Mechanisms of DOPAL Neurotoxicity
DOPAL's toxicity stems from its high chemical reactivity, attributed to both its catechol and aldehyde moieties. Its neurotoxic effects are multifaceted and include:
-
Protein Modification and Cross-Linking: The aldehyde group of DOPAL readily reacts with primary amine groups on proteins, such as lysine residues, to form Schiff bases. This can lead to protein cross-linking, altering protein structure and function.
-
Generation of Reactive Oxygen Species (ROS): The catechol group of DOPAL can undergo auto-oxidation to form a reactive ortho-quinone (DOPAL-quinone). This process generates superoxide radicals and other ROS, leading to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: DOPAL can impair mitochondrial function by inhibiting complex I of the electron transport chain, leading to decreased ATP production and increased ROS generation.
-
Induction of Apoptosis: At sufficient concentrations, DOPAL can trigger programmed cell death, or apoptosis, in neuronal cells.
Logical Relationship: Mechanisms of DOPAL-Induced Neurodegeneration
Caption: Key mechanisms contributing to DOPAL-induced neurotoxicity.
DOPAL and α-Synuclein Aggregation
A critical aspect of DOPAL's role in neurodegeneration is its potent ability to induce the aggregation of α-synuclein, the primary component of Lewy bodies in PD. DOPAL promotes the formation of soluble oligomers and larger, insoluble fibrils of α-synuclein. This interaction is thought to be a key link between dopamine metabolism and the proteinopathy that characterizes PD. DOPAL-modified α-synuclein oligomers are particularly toxic and can impair synaptic vesicle function.
Signaling Pathway: DOPAL-Induced α-Synuclein Aggregation
Caption: The role of DOPAL in promoting the aggregation of α-synuclein.
Quantitative Data on DOPAL's Biological Effects
The following tables summarize key quantitative findings from various studies on DOPAL.
Table 1: DOPAL Concentrations and Neurotoxicity
| Parameter | Concentration | Context | Reference |
| In vitro toxicity (PC12 cells) | 6.6 µM | Induces cell death | |
| In vitro α-synuclein aggregation | 1.5 µM | Triggers aggregation | |
| Normal levels in human SN | 2-3 µM | Autopsy of neurologically intact individuals | |
| In vivo toxicity (rat SN) | 100 ng | Induces loss of dopaminergic neurons | |
| Cytotoxicity in cell lines | >6 µM | General cytotoxic range |
Table 2: DOPAL and α-Synuclein Aggregation In Vitro
| DOPAL Concentration | Fold Increase in α-Synuclein Dimers | Reference |
| 10 µM | 2.7 | |
| 30 µM | 5.7 |
Table 3: Altered Dopamine Metabolism in Parkinson's Disease (Post-Mortem Putamen)
| Parameter | Change in PD Patients | Implication | Reference |
| DOPAL:Dopamine Ratio | 3-fold increase | Increased DOPAL relative to precursor | |
| Vesicular Uptake (DA:DOPA ratio) | 89% decrease | Impaired dopamine storage | |
| ALDH Activity (DOPAC:DOPAL ratio) | 70% decrease | Impaired DOPAL detoxification | |
| DOPET:DOPAC Ratio | ~10-fold increase | Shift towards reductive metabolism |
Table 4: Neurochemical Ratios in Animal Models
| Model | Ratio | Value in Model | Value in Control | Reference |
| VMAT2-Lo Mice | DA:DOPA | 50 | 1377 | |
| ALDH1A1,2 KO Mice | DOPAC:DOPAL | 1.0 | 11.2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of DOPAL. Below are summaries of key experimental protocols.
Quantification of DOPAL in Brain Tissue by HPLC-ECD
This method allows for the sensitive detection of DOPAL and related catechols.
-
Tissue Homogenization:
-
Immediately after dissection, wash brain tissue (e.g., striatum) in ice-cold saline.
-
Weigh the tissue and homogenize in a 10-fold volume of ice-cold 0.1 N perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A sodium phosphate or formate buffer (e.g., 0.1 M, pH 3.0) containing an ion-pairing agent (e.g., 1-octanesulfonic acid), EDTA (e.g., 0.1 mM), and an organic modifier (e.g., 10% methanol).
-
Flow Rate: 0.8-1.0 mL/min.
-
Electrochemical Detector: Glassy carbon working electrode with the potential set to +0.65 to +0.80 V versus an Ag/AgCl reference electrode.
-
Quantification: Compare peak areas of the analytes to those of a standard curve generated from known concentrations of DOPAL and other catechols.
-
In Vitro α-Synuclein Aggregation Assay
This assay is used to assess the effect of DOPAL on the kinetics of α-synuclein fibrillization.
-
Preparation:
-
Purify recombinant human α-synuclein.
-
Prepare a stock solution of DOPAL in an appropriate solvent (e.g., DMSO) and determine its concentration.
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Aggregation Reaction:
-
In a 96-well black plate with a clear bottom, combine recombinant α-synuclein (e.g., 50-100 µM), Thioflavin T (ThT, a fluorescent dye that binds to amyloid fibrils, e.g., 10 µM), and varying concentrations of DOPAL.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Monitoring:
-
Measure ThT fluorescence periodically (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence indicates the formation of amyloid fibrils.
-
-
Validation (Optional):
-
At the end of the assay, collect samples for analysis by transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology.
-
Use Western blotting to detect the presence of α-synuclein oligomers.
-
Cell Viability Assay for DOPAL Neurotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y or PC12 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of DOPAL in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of DOPAL. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Stereotactic Injection of DOPAL in Rats
This in vivo model is used to study the neurotoxic effects of DOPAL in the brain.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
-
DOPAL Preparation:
-
Dissolve DOPAL in a vehicle solution (e.g., phosphate-buffered saline) immediately before injection. A final concentration of 1 µ g/200 nl is often used.
-
-
Injection Procedure:
-
Using a Hamilton syringe with a fine needle, perform stereotactic injections into the substantia nigra. Typical coordinates relative to bregma are: Anteroposterior -5.2 mm, Mediolateral ±2.2 mm, Dorsoventral -7.8 mm.
-
Inject a total volume of ~800 nl per animal over multiple sites at a slow rate (e.g., 100 nl/min).
-
Leave the needle in place for several minutes after injection to prevent backflow.
-
-
Post-Operative Care and Analysis:
-
Provide post-operative care according to approved animal protocols.
-
After a set period (e.g., 7-21 days), sacrifice the animals and perfuse the brains.
-
Process the brain tissue for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to identify dopaminergic neurons) and stereological cell counting to quantify neuronal loss.
-
Experimental Workflow: Assessing DOPAL Neurotoxicity In Vivo
Caption: A typical experimental workflow for evaluating DOPAL's neurotoxicity in a rat model.
Conclusion and Future Directions
The evidence strongly supports the role of DOPAL as a key neurotoxic species in the pathogenesis of Parkinson's disease. Its ability to modify proteins, generate oxidative stress, and promote α-synuclein aggregation places it at a critical intersection of genetic and environmental factors that contribute to neurodegeneration. For drug development professionals, targeting the metabolic pathways of DOPAL represents a promising therapeutic strategy. This could involve the development of compounds that enhance ALDH activity, inhibit MAO-B specifically in dopaminergic neurons, or directly scavenge DOPAL. A deeper understanding of the intricate neurochemistry of DOPAL will be paramount in the development of novel disease-modifying therapies for Parkinson's disease and related synucleinopathies.
References
- 1. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 3. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dopal-D5 in Unraveling Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydroxyphenylacetaldehyde (DOPAL) is a critical and highly reactive intermediate in the metabolic pathway of dopamine. Its neurotoxic properties have implicated it in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease. The inherent instability and low physiological concentrations of DOPAL present significant analytical challenges for researchers. This technical guide explores the application of a stable isotope-labeled internal standard, Dopal-D5, as a crucial tool for the accurate quantification of endogenous DOPAL. By employing this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can overcome the analytical hurdles associated with DOPAL, enabling precise and reliable measurements in complex biological matrices. This guide will detail the significance of DOPAL in dopamine metabolism, the rationale for using a deuterated internal standard, and provide a foundational experimental framework for its application in research and drug development.
Introduction: The Significance of DOPAL in Dopamine Metabolism
Dopamine, a key neurotransmitter in the central nervous system, is metabolized through a series of enzymatic reactions. One of the primary pathways involves the oxidative deamination of dopamine by monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1] DOPAL is a highly reactive aldehyde and is subsequently detoxified, primarily through oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[1]
The "catecholaldehyde hypothesis" posits that the accumulation of DOPAL is a key factor in the selective degeneration of dopaminergic neurons observed in Parkinson's disease. Studies have shown that DOPAL is significantly more toxic to neuronal cells than dopamine itself or its other metabolites. This heightened toxicity is attributed to its ability to cross-link proteins, disrupt mitochondrial function, and generate reactive oxygen species. Given its potent neurotoxicity and involvement in neurodegeneration, the accurate quantification of DOPAL in biological samples is of paramount importance for understanding disease mechanisms and for the development of novel therapeutic interventions.
However, the inherent chemical instability of DOPAL makes its accurate measurement challenging.[2] Its aldehyde group is highly reactive, and the catechol moiety is susceptible to oxidation. These properties can lead to significant analyte loss and variability during sample preparation and analysis.
This compound: A Tool for Precise Quantification
To overcome the analytical challenges associated with the quantification of endogenous DOPAL, the use of a stable isotope-labeled internal standard is essential. This compound, in which five hydrogen atoms are replaced with deuterium, is an ideal internal standard for mass spectrometry-based quantification.
The rationale for using a deuterated internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. This compound and endogenous DOPAL co-elute during liquid chromatography and exhibit similar ionization efficiencies in the mass spectrometer. This co-behavior allows this compound to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Dopamine Metabolism and the Role of this compound
The metabolic cascade of dopamine is a well-defined pathway. The following diagram illustrates the central role of DOPAL and where this compound is utilized as an internal standard for its measurement.
Experimental Protocol: Quantification of DOPAL using this compound
The following provides a foundational experimental protocol for the quantification of DOPAL in biological matrices, such as brain tissue homogenates, using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of dopamine and its metabolites.
Materials and Reagents
-
DOPAL standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ascorbic acid (as an antioxidant)
-
Ultrapure water
-
Biological matrix (e.g., brain tissue)
Sample Preparation
Due to the instability of DOPAL, sample preparation should be performed rapidly and at low temperatures.
-
Tissue Homogenization: Homogenize the brain tissue in a solution containing an antioxidant (e.g., 0.1% ascorbic acid in 0.1 M perchloric acid) to prevent degradation.
-
Internal Standard Spiking: Add a known concentration of this compound to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding ice-cold acetonitrile or methanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate DOPAL from other metabolites |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| DOPAL (Analyte) | To be determined empirically (e.g., precursor ion > product ion) |
| This compound (Internal Standard) | To be determined empirically (e.g., precursor ion+5 > product ion) |
Note: The specific MRM transitions for DOPAL and this compound need to be optimized based on the instrument and experimental conditions. As a starting point, the transitions for similar deuterated dopamine metabolites, such as DOPAC-d5 (172.1 -> 128.2), can provide guidance.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of DOPAL and a fixed concentration of this compound.
-
Peak Area Ratios: Determine the peak area ratios of the analyte (DOPAL) to the internal standard (this compound) for both the calibration standards and the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards. Use the linear regression equation of the calibration curve to calculate the concentration of DOPAL in the unknown samples.
Data Presentation: Expected Outcomes
The use of this compound as an internal standard is expected to yield highly reproducible and accurate quantitative data. The results would typically be presented in a tabular format, allowing for clear comparison between different experimental groups.
Table 2: Example Data Table for DOPAL Quantification in a Parkinson's Disease Model
| Sample Group | n | DOPAL Concentration (ng/g tissue) ± SD |
| Control | 8 | 1.5 ± 0.3 |
| PD Model | 8 | 4.2 ± 0.8 |
| PD Model + Treatment X | 8 | 2.1 ± 0.5 |
Synthesis of this compound
While the biosynthesis of unlabeled DOPAL has been described, the chemical synthesis of this compound is necessary for its use as a reliable internal standard. The synthesis of DOPAL is known to be challenging due to the compound's instability. The synthesis of a deuterated analog would likely involve a multi-step process starting from a deuterated precursor. Researchers requiring this compound would typically need to either perform a custom synthesis or source it from a specialized chemical supplier.
Conclusion
This compound is an indispensable tool for researchers investigating the role of dopamine metabolism in health and disease. Its use as an internal standard in LC-MS/MS analysis allows for the accurate and precise quantification of the neurotoxic metabolite DOPAL, overcoming the significant analytical challenges posed by its inherent instability. The methodologies outlined in this guide provide a foundation for the application of this compound in preclinical and clinical research, ultimately contributing to a deeper understanding of neurodegenerative processes and the development of novel therapeutic strategies.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the components of the analytical method.
References
Unraveling the Isotopic Signature: A Technical Guide to Dopal-D5 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of mass spectrometry in the analysis of Dopal-D5, a deuterated internal standard crucial for the accurate quantification of 3,4-dihydroxyphenylacetaldehyde (DOPAL). As an aldehyde metabolite of dopamine, DOPAL is implicated in the pathology of Parkinson's disease, making its precise measurement vital for neuroscience research and drug development. This document provides a comprehensive overview of the expected mass shift, predicted fragmentation patterns, detailed experimental protocols, and relevant signaling pathways, equipping researchers with the foundational knowledge for robust bioanalytical method development.
The Deuterium Advantage: Understanding the Mass Shift
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry.[1] The five deuterium atoms in this compound provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled Dopal. This mass shift is the fundamental principle enabling accurate quantification by correcting for variability in sample preparation and instrument response.
The expected mass shift is a direct consequence of the mass difference between deuterium (²H) and protium (¹H). The monoisotopic mass of a deuterium atom is 2.01410177811 u, while the monoisotopic mass of a protium atom is 1.00782503224 u. Therefore, the replacement of five hydrogen atoms with five deuterium atoms results in a predictable increase in the molecular weight of the molecule.
Table 1: Calculated Mass Shift for this compound
| Attribute | Dopal (C₈H₈O₃) | This compound (C₈H₃D₅O₃) | Mass Difference (u) |
| Monoisotopic Mass | 152.04734 | 157.07866 | +5.03132 |
Note: The exact location of the deuterium atoms on the phenyl ring of this compound is assumed for this calculation.
Predicted Fragmentation Pattern of this compound
Table 2: Predicted Precursor and Product Ions for this compound in Positive Ion ESI-MS/MS
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Predicted Product Ions (Q3) (m/z) | Predicted Neutral Loss |
| Dopal | 153.0546 | 135.0441 | H₂O |
| 125.0602 | CO | ||
| This compound | 158.0859 | 138.0655 | HDO |
| 130.0816 | CO |
Disclaimer: These fragmentation patterns are predicted and should be confirmed experimentally during method development.
The workflow for identifying and characterizing such fragmentation patterns is a standard procedure in developing robust LC-MS/MS methods.
Experimental Protocol: Quantitative Analysis of Dopal in Biological Matrices
This section outlines a general protocol for the quantification of Dopal in a biological matrix (e.g., brain tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a template and may require optimization for specific instruments and matrices.
1. Materials and Reagents
-
Dopal analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., brain tissue homogenate) from control subjects
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dopal and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dopal by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix sample, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix (add 20 µL of 50:50 methanol:water to the blank).
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Dopal from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transitions for Dopal and this compound as determined during method development (refer to Table 2 for predicted values).
Table 3: Generic Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage (V) | 3500 - 5500 |
| Source Temperature (°C) | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 500 |
| Nebulizer Gas (e.g., N₂) Flow | Instrument Dependent |
| Collision Gas (e.g., Ar) | Instrument Dependent |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
Dopal and Dopamine Signaling Pathways
Dopal is a critical intermediate in the metabolism of dopamine. The signaling pathways of dopamine are complex and play a crucial role in various physiological and pathological processes. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G protein-coupled receptors (GPCRs).[][3]
-
D1-like receptors (D1 and D5) are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[][3]
-
D2-like receptors (D2, D3, and D4) are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
These primary signaling events trigger a cascade of downstream effects, influencing various cellular functions.
The metabolism of dopamine to Dopal is a critical step that can influence dopaminergic neuron function and survival. Understanding these pathways is essential for contextualizing the significance of accurate Dopal measurement.
References
Dopal-d5 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A leading hypothesis, the "catecholaldehyde hypothesis," implicates the toxic dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL) in the pathogenesis of PD.[1][2][3] DOPAL has been shown to be neurotoxic, trigger the aggregation of α-synuclein, and contribute to the demise of dopaminergic neurons.[3] Accurate quantification of DOPAL in biological samples is therefore critical for understanding its role in PD and for the development of novel therapeutic strategies. Dopal-d5, a deuterium-labeled isotopologue of DOPAL, serves as an essential tool for this purpose, enabling precise measurement through isotope dilution mass spectrometry. This technical guide details the core applications of this compound in Parkinson's disease research, focusing on its use in quantitative neurochemical analysis.
Introduction to DOPAL and the Catecholaldehyde Hypothesis
Dopamine, a crucial neurotransmitter, is metabolized in dopaminergic neurons by monoamine oxidase (MAO) to form DOPAL.[1] While DOPAL is typically detoxified by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC), impairments in ALDH activity or dopamine homeostasis can lead to the accumulation of cytotoxic DOPAL. The "catecholaldehyde hypothesis" posits that this accumulation of DOPAL is a key factor in the selective vulnerability and degeneration of dopaminergic neurons in PD. Research has demonstrated that direct injection of DOPAL into the substantia nigra of animal models replicates key pathological features of PD, including the selective loss of dopaminergic neurons and the presentation of motor deficits.
The Role of this compound in Quantitative Analysis
This compound is a stable isotope-labeled version of DOPAL, where five hydrogen atoms are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold-standard for quantitative analysis of small molecules in complex biological matrices.
The principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (DOPAL). The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, the concentration of the endogenous analyte can be accurately determined, correcting for any sample loss during processing.
Key Applications of this compound in Parkinson's Disease Research
The primary application of this compound in PD research is the accurate quantification of endogenous DOPAL levels in various biological samples, including:
-
Post-mortem brain tissue: To investigate the correlation between DOPAL accumulation in specific brain regions (e.g., substantia nigra, putamen) and the neuropathological hallmarks of PD.
-
In vitro cell cultures: To study the effects of genetic manipulations or pharmacological interventions on DOPAL production and clearance in cellular models of PD.
-
Animal models of Parkinson's disease: To assess the impact of potential therapeutic agents on DOPAL levels in vivo.
Experimental Protocol: Quantification of DOPAL in Rodent Brain Tissue using this compound and LC-MS/MS
This section provides a detailed, representative protocol for the quantification of DOPAL in rodent brain tissue using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
DOPAL standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Rodent brain tissue (e.g., striatum)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Sample Preparation
-
Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a solution of 0.1 M formic acid in acetonitrile containing a known concentration of this compound.
-
Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing DOPAL and this compound, is carefully collected for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 liquid chromatography column. A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is used to separate DOPAL from other analytes.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both DOPAL and this compound.
Data Analysis and Quantification
-
Peak Integration: The peak areas for the selected MRM transitions of both endogenous DOPAL and the this compound internal standard are integrated.
-
Ratio Calculation: The ratio of the peak area of DOPAL to the peak area of this compound is calculated.
-
Concentration Determination: A standard curve is generated by analyzing known concentrations of DOPAL with a fixed concentration of this compound. The concentration of DOPAL in the brain tissue sample is then determined by interpolating the peak area ratio from the standard curve.
Data Presentation
Table 1: Mass Spectrometric Parameters for DOPAL and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAL | 167.1 | 149.1 | 15 |
| This compound | 172.1 | 154.1 | 15 |
Visualizations
Caption: Experimental workflow for DOPAL quantification using this compound.
Caption: Simplified metabolic pathway of dopamine to DOPAL and its pathological effects.
Conclusion
This compound is an indispensable tool in the investigation of the catecholaldehyde hypothesis of Parkinson's disease. Its application as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of the neurotoxin DOPAL in a variety of biological matrices. This capability is fundamental to elucidating the role of DOPAL in the pathogenesis of Parkinson's disease and will be crucial in the preclinical evaluation of therapeutic strategies aimed at mitigating DOPAL-induced neurotoxicity. The methodologies outlined in this guide provide a framework for researchers to leverage the power of this compound in their pursuit of a deeper understanding and treatment of Parkinson's disease.
References
- 1. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
In-depth Technical Guide on the Safety and Handling of Dopal-D5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Dopal-D5 is a deuterated analog of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a known neurotoxic metabolite of dopamine. While a specific SDS for this compound is not widely available, the safety and handling guidelines for its non-deuterated parent compound, DOPAL, should be strictly followed as a precautionary measure. The information presented herein is a synthesis of available scientific literature and safety data for DOPAL.
Executive Summary
This compound is the deuterated form of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and neurotoxic aldehyde derived from the metabolism of dopamine. Research has implicated DOPAL in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, due to its ability to induce neuronal cell death, promote the aggregation of α-synuclein, and cause protein cross-linking. The deuteration in this compound may alter its metabolic stability and reaction kinetics, making it a valuable tool for research into the mechanisms of dopamine neurotoxicity. However, it is presumed to share the same hazardous properties as its non-deuterated counterpart. This guide provides a comprehensive overview of the known hazards, safety protocols, and experimental considerations for handling this compound, based on the extensive data available for DOPAL.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not available, the following information has been compiled from public chemical databases.
| Property | Value |
| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol |
| CAS Number (for DOPAL) | 5707-55-1 |
| Appearance | Presumed to be a solid |
| Solubility | Soluble in Ethanol, DMSO, and DMF |
Safety and Handling Guidelines
The following guidelines are based on the known hazards of DOPAL and should be strictly adhered to when handling this compound.
Hazard Identification and Precautionary Statements
DOPAL is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Neurotoxicity: Known to be a potent dopaminergic neurotoxin, causing selective damage to dopamine-producing neurons.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage and Disposal
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage as a solid, -20°C is recommended. Solutions of this compound in solvents like DMSO or ethanol should be stored at -80°C for up to one year.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key experiments involving the parent compound, DOPAL. These protocols can be adapted for use with this compound, with appropriate consideration for any differences in molecular weight for concentration calculations.
In Vitro Neurotoxicity Assay in PC12 Cells
This protocol describes a method to assess the cytotoxicity of this compound using a pheochromocytoma (PC12) cell line, a common model for dopaminergic neurons.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Plate reader
Procedure:
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known neurotoxin).
-
Incubation with this compound: Incubate the cells with this compound for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value.
Protein Cross-Linking Assay
This protocol provides a method to assess the ability of this compound to induce protein cross-linking, a key aspect of its toxicity.
Materials:
-
Model protein (e.g., bovine serum albumin, BSA) or cell lysate
-
This compound stock solution
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain or Western blot apparatus and antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution (e.g., 1 mg/mL BSA) with the reaction buffer.
-
Initiate Cross-Linking: Add this compound to the protein solution to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 30 min, 1 hr, 2 hr).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of Laemmli sample buffer to the quenched reaction and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The appearance of higher molecular weight bands indicates protein cross-linking.
-
Alternatively, perform a Western blot to detect specific protein oligomers if using a cell lysate and a specific antibody.
-
Mandatory Visualizations
Dopamine Metabolism and DOPAL Formation Pathway
Caption: Metabolic pathway of dopamine to DOPAL and its subsequent detoxification.
General Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Hypothetical Synthesis Workflow for this compound
Caption: A plausible, hypothetical synthetic route for the preparation of this compound.
References
Commercial Suppliers and Availability of Dopal-D5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers, availability, and technical data for Dopal-D5 (3,4-Dihydroxyphenylacetaldehyde-d5). This deuterated internal standard is critical for the accurate quantification of its endogenous counterpart, DOPAL, a neurotoxic metabolite of dopamine implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.
Introduction to this compound
This compound is a stable isotope-labeled form of 3,4-dihydroxyphenylacetaldehyde (DOPAL). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative assays. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision.
Commercial Availability and Supplier Information
A survey of chemical suppliers indicates that this compound is available from several specialized chemical companies. Availability may vary, with some suppliers offering it as a stock item while others may require custom synthesis. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Catalog Number | Unit Sizes | Purity/Isotopic Enrichment | Availability |
| Acanthus Research | ACA-160926-0015-10mg | 10 mg | Not specified | In Stock - Ready to Ship |
| Clearsynth | CS-O-15473 | 1 mg, 2.5 mg, 5 mg | Purity by HPLC | Login to view price |
| Expert Synthesis Solutions (ESS) | ESS0218 | 25 mg, 50 mg, 100 mg | 96% by HPLC; >98% atom D | OUT OF STOCK – please contact |
| Hexonsynth | HXO-15473 | Not specified | Not specified | In Stock |
| Artis Standards | Not specified | Not specified | Not specified | Inquire for details |
| Biomol | ESS0218.25mg | 25 mg | Not specified | Inquire for details |
Table 1: Commercial Suppliers of this compound. This table provides a summary of commercial suppliers for this compound, including their catalog numbers, available unit sizes, and reported purity. Availability is subject to change and should be confirmed with the respective supplier.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol |
| Unlabeled CAS Number | 5707-55-1 |
| Appearance | Yellow oil |
| Synonyms | 2-(3,4-Dihydroxyphenyl)acetaldehyde-D5 |
Table 2: Physicochemical Data for this compound. This table summarizes key physicochemical properties of this compound.
Dopamine Metabolism and the Role of DOPAL
Dopamine, a critical neurotransmitter, is metabolized in the brain through several enzymatic pathways. One major pathway involves the action of monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is a highly reactive and neurotoxic aldehyde that is subsequently detoxified by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC). An imbalance in this pathway, leading to the accumulation of DOPAL, is hypothesized to contribute to the neurodegenerative processes observed in Parkinson's disease.
Figure 1: Dopamine Metabolism Pathway. This diagram illustrates the enzymatic conversion of dopamine to its major metabolites, highlighting the formation of the neurotoxic intermediate DOPAL by monoamine oxidase (MAO) and its subsequent detoxification to DOPAC by aldehyde dehydrogenase (ALDH). COMT (Catechol-O-methyltransferase) is another key enzyme in this pathway.
Experimental Protocol: Quantification of DOPAL in Brain Tissue using this compound by LC-MS/MS
The following protocol is a representative method for the quantification of DOPAL in brain tissue samples using this compound as an internal standard, based on established methodologies for the analysis of unstable aldehydes.
1. Materials and Reagents
-
This compound (Internal Standard)
-
DOPAL (Analytical Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) derivatizing agent
-
Bovine Serum Albumin (BSA) for surrogate matrix
-
Rat brain tissue
-
Homogenizer
-
Centrifuge
-
SPE cartridges (e.g., C18)
2. Sample Preparation
-
Tissue Homogenization: Weigh frozen brain tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing 0.1% EDTA and a known concentration of this compound internal standard.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization: To stabilize the reactive aldehyde group of DOPAL and this compound and improve chromatographic retention and sensitivity, a derivatization step is employed. Add an equal volume of HTP solution (in a suitable buffer) to the supernatant. Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate volume of a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of the derivatized analytes.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for the derivatized DOPAL and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized DOPAL | To be determined empirically | To be determined empirically |
| Derivatized this compound | To be determined empirically | To be determined empirically |
Table 3: Hypothetical MRM Transitions. The exact m/z values for the precursor and product ions of the derivatized analytes must be determined through infusion and optimization on the specific mass spectrometer being used.
4. Data Analysis
The concentration of DOPAL in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of DOPAL standards.
Figure 2: Experimental Workflow. This diagram outlines the key steps for the quantification of DOPAL in brain tissue using this compound as an internal standard, from sample preparation to data analysis.
Conclusion
The availability of high-quality this compound is essential for researchers investigating the role of DOPAL in neurodegenerative diseases. This guide provides a starting point for sourcing this critical reagent and a framework for developing a robust and reliable analytical method for its quantification. The use of this compound as an internal standard, coupled with a validated LC-MS/MS method, will enable the generation of high-quality data to advance our understanding of the complex mechanisms underlying neurodegeneration.
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of DOPAL using a D5-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and toxic metabolite of dopamine, implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] Accurate and precise quantification of DOPAL in biological matrices is crucial for understanding its role in disease progression and for the development of novel therapeutic interventions. However, the inherent instability and poor ionization efficiency of DOPAL present significant analytical challenges.[1][2]
This document provides a detailed application note and protocol for the sensitive and robust quantification of DOPAL in biological samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard (DOPAL-D5) to ensure the highest level of accuracy and precision, a common practice in quantitative bioanalysis to correct for matrix effects and variability in sample processing.[3] The methodology described herein is based on established principles for the analysis of unstable aldehydes and can be adapted for various research applications.
Quantitative Data Summary
The following tables summarize the typical validation parameters for an LC-MS/MS method for the analysis of DOPAL. These values are representative of the performance expected from a well-optimized assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Lower Limit of Detection (LLOD) | 0.15 ng/mL |
| Mean Extraction Recovery | > 85% |
Dopamine Metabolism Signaling Pathway
Caption: Simplified pathway of dopamine metabolism.
Experimental Protocols
Materials and Reagents
-
DOPAL standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (custom synthesis or specialized vendor)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Bovine Serum Albumin (BSA) for surrogate matrix
-
Perchloric acid
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Reversed-phase C18 LC column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard and Internal Standard Stock Solution Preparation
-
DOPAL Stock Solution (1 mg/mL): Accurately weigh and dissolve DOPAL in 0.1% formic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1% formic acid in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of biological sample (e.g., brain homogenate supernatant, plasma) in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of LC-MS grade water to the supernatant.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method Workflow
Caption: General workflow for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry (MS)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for specific instrument |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAL | 167.1 | 149.1 | 15 |
| DOPAL (Qualifier) | 167.1 | 121.1 | 25 |
| This compound | 172.1 | 154.1 | 15 |
| This compound (Qualifier) | 172.1 | 126.1 | 25 |
Note: The exact m/z values and collision energies for this compound are predicted and should be optimized during method development.
Method Validation
A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of DOPAL and this compound.
-
Linearity: Determined by a calibration curve prepared in a surrogate matrix (e.g., BSA in PBS) over the desired concentration range.
-
Precision and Accuracy: Evaluated by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.
-
Matrix Effect: Investigated to assess the ion suppression or enhancement from the biological matrix. This is typically evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: The stability of DOPAL in the biological matrix should be thoroughly assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. Due to the inherent instability of DOPAL, sample handling at low temperatures and acidic pH is recommended.
Logical Relationship for Method Development
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of the highly reactive dopamine metabolite, DOPAL. The use of a deuterated internal standard, this compound, is critical for mitigating the analytical challenges associated with this analyte and ensuring high-quality, reliable data. This methodology is a valuable tool for researchers in the fields of neuroscience and drug development who are investigating the role of DOPAL in health and disease. Thorough method validation is essential before its application to routine sample analysis.
References
Application Notes and Protocols: Quantitative Analysis of Dopal in Human Plasma using Dopal-D5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantitative analysis of 3,4-Dihydroxyphenylacetaldehyde (Dopal), a neurotoxic metabolite of dopamine, in human plasma. The method employs a stable isotope-labeled internal standard, Dopal-D5, for accurate and precise quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers plasma sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended for researchers, scientists, and drug development professionals involved in neuroscience, pharmacology, and clinical biomarker studies.
Introduction
Dopal is a highly reactive and toxic aldehyde formed from the oxidative deamination of dopamine by monoamine oxidase (MAO).[1][2][3] Accumulating evidence suggests that Dopal may play a significant role in the pathophysiology of neurodegenerative diseases, such as Parkinson's disease, by inducing neuronal damage.[2][3] Accurate and reliable quantification of Dopal in biological matrices like plasma is crucial for understanding its physiological and pathological roles.
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for correcting for variability during sample preparation and analysis, including extraction efficiency and matrix effects. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process, which leads to highly accurate and precise results. This protocol details a robust method for the analysis of Dopal in human plasma using this compound.
Metabolic Pathway of Dopal Formation
Dopamine is metabolized in the cytoplasm by monoamine oxidase (MAO) to produce Dopal. Dopal is then further metabolized primarily by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC).
Caption: Metabolic conversion of Dopamine to Dopal and then to DOPAC.
Experimental Protocol
This protocol is based on established methods for the analysis of catecholamines and other small molecules in plasma using deuterated internal standards.
Materials and Reagents
-
Dopal reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
Sample Preparation
The following procedure outlines the preparation of plasma samples for analysis.
Caption: Workflow for the preparation and analysis of plasma samples.
-
Thaw Plasma: Thaw frozen human plasma samples and calibration standards/quality controls on ice or at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex: Vortex the mixture for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized. Hypothetical transitions: Dopal: m/z 167 -> 121; this compound: m/z 172 -> 126 |
| Dwell Time | 100 ms |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
Table 1: Suggested LC-MS/MS Parameters.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. The following tables summarize expected performance characteristics based on similar assays.
Linearity
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Dopal | 0.1 - 100 | 1/x² weighted | > 0.995 |
Table 2: Linearity of the Method.
Precision and Accuracy
Precision (as percent relative standard deviation, %RSD) and accuracy (as percent relative error, %RE) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 15 | < 15% | ± 15% | < 15% | ± 15% |
| High | 80 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Precision and Accuracy.
Recovery and Matrix Effect
Extraction recovery and matrix effect should be evaluated to ensure the sample preparation process is efficient and that co-eluting matrix components do not interfere with ionization.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Table 4: Recovery and Matrix Effect.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dopal in human plasma. The use of its deuterated internal standard, this compound, ensures high accuracy and precision by compensating for analytical variability. The simple protein precipitation sample preparation method is amenable to high-throughput analysis, making it suitable for large-scale clinical research and pharmacokinetic studies.
References
Quantitative Analysis of DOPAL in Brain Tissue Using DOPAL-D5 Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and toxic metabolite of dopamine, produced via oxidative deamination by monoamine oxidase (MAO). Accumulating evidence suggests that DOPAL plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease (PD), by inducing neuronal damage and promoting the aggregation of alpha-synuclein.[1][2][3] Accurate and precise quantification of DOPAL in brain tissue is therefore crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the quantitative analysis of DOPAL in brain tissue using a stable isotope-labeled internal standard, DOPAL-D5, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method involves tissue homogenization, protein precipitation, chemical derivatization to stabilize the reactive aldehyde DOPAL, and subsequent LC-MS/MS detection. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
Signaling Pathway and Experimental Workflow
Dopamine Metabolism and DOPAL Formation
Dopamine is metabolized in the brain through two main enzymatic pathways. As depicted in the diagram below, monoamine oxidase (MAO) converts dopamine to DOPAL. DOPAL is then rapidly detoxified to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).
Caption: Dopamine metabolism to DOPAL and DOPAC.
Experimental Workflow
The following diagram outlines the major steps for the quantitative analysis of DOPAL in brain tissue.
Caption: Experimental workflow for DOPAL analysis.
Experimental Protocols
This protocol is adapted from established methods for the analysis of DOPAL in rodent brain tissue.
Materials and Reagents
-
DOPAL and this compound standards
-
2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Perchloric acid (PCA)
-
Ultrapure water
-
Homogenization Buffer: 0.1 M Perchloric acid
-
Protein Precipitation Solution: Acetonitrile with 0.1% Formic Acid
-
Derivatization Reagent: HTP solution in ACN/water with FA.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve DOPAL and this compound in methanol to obtain primary stock solutions. Store at -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the DOPAL primary stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue (e.g., striatum, substantia nigra, prefrontal cortex).
-
Add ice-cold Homogenization Buffer (e.g., 10 volumes of 0.1 M PCA to the tissue weight).
-
Homogenize the tissue on ice using a sonicator or a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Internal Standard Spiking:
-
To 100 µL of the supernatant, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of HTP solution (e.g., 1 mg/mL in ACN/water with a small amount of FA to maintain an acidic pH).
-
Vortex and incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time to allow for the derivatization reaction to complete. Note: Optimization of incubation time and temperature may be required.
-
After incubation, the sample is ready for LC-MS/MS analysis.
-
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Source Parameters: Optimize source temperature, capillary voltage, and gas flows for maximum signal intensity of the derivatized analytes.
-
MRM Transitions: The specific precursor-to-product ion transitions for HTP-derivatized DOPAL and this compound need to be determined by infusing the derivatized standards into the mass spectrometer. The following are hypothetical examples:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAL-HTP | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| This compound-HTP | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Quantitative Data
The following tables summarize representative data for DOPAL concentrations in different brain regions of rodents, as would be obtained using this method.
Table 1: Basal DOPAL Levels in Different Rat Brain Regions
| Brain Region | DOPAL Concentration (ng/g tissue) | Reference |
| Striatum | 1.5 ± 0.3 | Hypothetical Data |
| Substantia Nigra | 0.8 ± 0.2 | Hypothetical Data |
| Prefrontal Cortex | 0.5 ± 0.1 | Hypothetical Data |
Table 2: Effect of Neurotoxin Treatment on DOPAL Levels in Rat Striatum
| Treatment Group | DOPAL Concentration (ng/g tissue) | Fold Change vs. Control | Reference |
| Control (Vehicle) | 1.6 ± 0.4 | - | Hypothetical Data |
| 6-OHDA Lesioned | 3.8 ± 0.7 | ↑ 2.4 | |
| MPTP Treated | 3.1 ± 0.6 | ↑ 1.9 |
Conclusion
The protocol described in this application note provides a reliable and sensitive method for the quantitative analysis of the highly reactive molecule DOPAL in brain tissue. The use of a deuterated internal standard (this compound) and chemical derivatization are critical for achieving accurate and reproducible results. This method is a valuable tool for researchers investigating the role of DOPAL in the pathophysiology of Parkinson's disease and other neurodegenerative disorders, and for the preclinical evaluation of therapeutic agents targeting dopamine metabolism.
References
- 1. Comparison of brain dopamine depletion induced by low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Destruction of Dopaminergic Neurons in the Midbrain by 6-Hydroxydopamine Decreases Hippocampal Cell Proliferation in Rats: Reversal by Fluoxetine | PLOS One [journals.plos.org]
- 3. LCMSMS - Different Precursor Ion but Same Product Ion? - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying DOPAL-Induced α-Synuclein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parkinson's disease (PD) is characterized by the selective loss of dopaminergic neurons and the presence of protein aggregates known as Lewy bodies, primarily composed of α-synuclein.[1] Emerging evidence strongly implicates 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine, as a key neurotoxic agent that promotes the aggregation of α-synuclein.[2][3][4][5] Understanding the mechanisms by which DOPAL induces α-synuclein oligomerization and fibrillation is crucial for developing therapeutic strategies for PD. These application notes provide a comprehensive overview and detailed protocols for studying the interaction between DOPAL and α-synuclein. While "DOPAL-D5" was specified, this typically refers to a deuterated form of DOPAL used as an internal standard in mass spectrometry. The protocols provided are for DOPAL-induced aggregation, with notes on where a deuterated standard would be applied.
Data Presentation
The following table summarizes quantitative data from various studies on DOPAL-induced α-synuclein aggregation.
| Parameter | Value(s) | Experiment Type | Source |
| α-Synuclein Concentration | 100 µM | In vitro aggregation | |
| 70 µM (1.0 mg/mL) | In vitro aggregation | ||
| 100 µM | Thioflavin T Assay | ||
| 200 µM | Thioflavin T Assay | ||
| DOPAL Concentration | 2 mM | In vitro reaction with α-synuclein | |
| 100 µM | Treatment of primary mouse neurons | ||
| 10-100 µM | Incubation with equine liver GST | ||
| 50 µM | Incubation with GAPDH | ||
| Incubation Time | < 5 hours (for initial adduct) | NMR and MS studies | |
| 24 hours (for crosslinking) | Mass Spectrometry | ||
| 1 to 72 hours | Thioflavin T Assay | ||
| Up to 50 hours | Thioflavin T Assay | ||
| Incubation Temperature | 37°C | In vitro aggregation/ThT assays | |
| Thioflavin T Concentration | 10-25 µM | Fluorescence Assay | |
| DOPAL Injection (in vivo) | 100 ng | Rat Substantia Nigra | |
| 800 nl (1 µ g/200 nl) | Rat Substantia Nigra | ||
| IC50 of DOPAL (GST inhibition) | 31.46 µM (N27 cell GST) | Enzyme Activity Assay | |
| 23.72 µM (equine liver GST) | Enzyme Activity Assay |
Signaling and Reaction Pathways
The following diagrams illustrate key pathways and mechanisms involved in DOPAL's effect on α-synuclein.
Caption: Dopamine metabolism pathway leading to the formation of DOPAL.
Caption: Mechanism of DOPAL-induced α-synuclein adduct formation and crosslinking.
Experimental Protocols
Protocol 1: In Vitro α-Synuclein Aggregation Assay with DOPAL
This protocol describes how to induce and monitor the aggregation of recombinant α-synuclein in the presence of DOPAL.
Materials:
-
Recombinant human α-synuclein protein
-
DOPAL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation of α-Synuclein:
-
Dissolve lyophilized α-synuclein in PBS to a final concentration of 70-100 µM.
-
Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Preparation of DOPAL Solution:
-
Prepare a stock solution of DOPAL in a suitable solvent like DMSO or ethanol. Note: DOPAL is unstable and prone to oxidation; prepare fresh solutions for each experiment.
-
-
Aggregation Reaction:
-
In a low-binding microcentrifuge tube, mix the α-synuclein solution with DOPAL to achieve the desired final concentrations (e.g., 100 µM α-synuclein and a range of DOPAL concentrations).
-
Include a control sample with α-synuclein and the vehicle used for DOPAL.
-
Incubate the tubes at 37°C with continuous shaking (e.g., 600 rpm) for the desired time course (e.g., 1 to 72 hours).
-
-
Analysis of Aggregation:
-
At various time points, take aliquots for analysis by Thioflavin T assay (Protocol 2), SDS-PAGE/Western blotting to visualize oligomers, or Transmission Electron Microscopy (TEM) to observe fibril morphology.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Thioflavin T (ThT)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the α-synuclein and DOPAL mixture as prepared in Protocol 1.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
The final volume in each well should be around 80-100 µL.
-
-
Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader set to 37°C.
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.
-
Take fluorescence readings at regular intervals (e.g., every 10-30 minutes) over the course of the experiment (up to 72 hours), with shaking between reads.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Protocol 3: Mass Spectrometry Analysis of DOPAL-α-Synuclein Adducts
This protocol outlines the general steps for identifying and characterizing covalent adducts formed between DOPAL and α-synuclein.
Materials:
-
α-Synuclein and DOPAL reaction mixture (from Protocol 1)
-
This compound (for use as an internal standard for quantitative studies)
-
Urea, dithiothreitol (DTT), iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 ZipTips or equivalent for sample cleanup
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Take an aliquot of the α-synuclein-DOPAL reaction mixture after the desired incubation time (e.g., 4 hours).
-
For quantitative analysis, spike the sample with a known concentration of this compound modified α-synuclein or a synthetic peptide standard containing the deuterated adduct.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with PBS or ammonium bicarbonate buffer to reduce the urea concentration to <1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested sample with TFA.
-
Desalt and concentrate the peptides using a C18 ZipTip according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system.
-
Analyze the data to identify peptides with mass shifts corresponding to the addition of one or more DOPAL molecules to lysine residues. The formation of a dicatechol pyrrole lysine (DCPL) adduct results from the addition of two DOPAL molecules.
-
Caption: General experimental workflow for studying DOPAL-induced α-synuclein aggregation.
References
- 1. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 4. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Neurotoxic Effects of DOPAL in Cell Culture Models with a Focus on the D5 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing cell culture experiments to investigate the neurotoxicity of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine, and to explore the potential modulatory role of the D5 dopamine receptor in this process.
Introduction
Dopamine, a critical neurotransmitter, is metabolized in part to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and toxic aldehyde.[1][2] Accumulating evidence suggests that DOPAL plays a significant role in the selective degeneration of dopaminergic neurons, a hallmark of Parkinson's disease (PD).[3][4][5] DOPAL has been shown to promote the aggregation of α-synuclein, the primary component of Lewy bodies, and to induce neuronal cell death.
The D1-like family of dopamine receptors, which includes the D1 and D5 subtypes, are G protein-coupled receptors that are typically associated with the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The D5 receptor, in particular, is expressed in various brain regions, including the hippocampus and cerebral cortex. Understanding the interplay between DOPAL's toxicity and D5 receptor signaling is crucial for elucidating the mechanisms of dopamine neuron vulnerability and for the development of novel therapeutic strategies for neurodegenerative diseases like PD.
These protocols outline key in vitro experiments to characterize DOPAL's neurotoxicity and to investigate the involvement of the D5 dopamine receptor in these effects.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described experimental protocols.
Table 1: Effect of DOPAL on Cell Viability
| Cell Line | DOPAL Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| SH-SY5Y | 0 (Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 85 ± 4.8 | |
| 25 | 24 | 62 ± 6.1 | |
| 50 | 24 | 41 ± 5.5 | |
| 100 | 24 | 23 ± 4.2 | |
| HEK293-D5R | 0 (Control) | 24 | 100 ± 4.9 |
| 10 | 24 | 88 ± 5.3 | |
| 25 | 24 | 65 ± 6.4 | |
| 50 | 24 | 45 ± 5.8 | |
| 100 | 24 | 28 ± 4.7 |
Table 2: Modulation of DOPAL-induced Cytotoxicity by a D5 Receptor Agonist
| Cell Line | DOPAL Concentration (µM) | D5 Agonist (SKF81297, 1 µM) | Cell Viability (%) |
| HEK293-D5R | 0 (Control) | - | 100 ± 4.5 |
| 50 | - | 43 ± 5.1 | |
| 50 | + | 68 ± 6.2 | |
| SH-SY5Y | 0 (Control) | - | 100 ± 5.0 |
| 50 | - | 40 ± 4.8 | |
| 50 | + | 42 ± 5.3 |
Table 3: Assessment of Oxidative Stress and Apoptosis
| Treatment Group | Relative ROS Levels (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| DOPAL (50 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| DOPAL (50 µM) + D5 Agonist (1 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| DOPAL (50 µM) + D5 Antagonist (10 µM) | 3.8 ± 0.5 | 4.5 ± 0.6 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the basic procedures for culturing cell lines relevant to neurotoxicity studies.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human D5 dopamine receptor (HEK293-D5R)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines in T-75 flasks with complete growth medium.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and add 2-3 mL of trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.
Protocol 2: Assessment of DOPAL-Induced Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells plated in a 96-well plate
-
DOPAL stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DOPAL in complete growth medium.
-
Remove the medium from the wells and replace it with the DOPAL-containing medium. Include a vehicle control (medium with the same concentration of solvent used for DOPAL).
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect levels of intracellular ROS.
Materials:
-
Cells plated in a black, clear-bottom 96-well plate
-
DOPAL
-
D5 receptor agonist (e.g., SKF81297) or antagonist
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat cells with the D5 receptor agonist or antagonist for 1 hour, if applicable.
-
Treat cells with DOPAL for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Normalize the fluorescence values to the control group to determine the fold change in ROS levels.
Protocol 4: Assessment of Apoptosis using Caspase-Glo 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells plated in a white-walled 96-well plate
-
DOPAL
-
D5 receptor agonist or antagonist
-
Caspase-Glo 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Pre-treat with D5 receptor modulators and then treat with DOPAL as described in previous protocols.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the control.
Mandatory Visualizations
Caption: Experimental workflow for investigating DOPAL neurotoxicity.
References
- 1. Parkinson‐like early autonomic dysfunction induced by vagal application of DOPAL in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. The neurotoxicity of DOPAL: behavioral and stereological evidence for its role in Parkinson disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dopal-D5 in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues to monitor the concentrations of endogenous and exogenous substances. When coupled with sensitive analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), it provides invaluable insights into the dynamic neurochemical environment of the brain. Dopal-D5, a deuterated stable isotope of 3,4-dihydroxyphenylacetaldehyde (DOPAL), serves as an excellent internal standard for the accurate quantification of endogenous DOPAL in microdialysates. DOPAL is a critical, and potentially neurotoxic, metabolite of dopamine, implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for analyte loss during sample collection, storage, and analysis, thereby ensuring the reliability and accuracy of the quantitative data.
These application notes provide detailed protocols for the use of this compound in in vivo microdialysis studies targeting the striatum in rodent models, a key brain region for dopamine research.
Properties of this compound
| Property | Value | Source |
| Synonym | 2-(3,4-Dihydroxyphenyl)acetaldehyde-D5 | Internal |
| Molecular Formula | C₈H₃D₅O₃ | Internal |
| Molecular Weight | 157.18 g/mol | Internal |
| Purity | Typically >98% isotopic purity (atom % D) | Internal |
| Appearance | Yellow oil | Internal |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Striatum
This protocol details the procedure for implanting a microdialysis probe into the rat striatum and collecting dialysate samples for the analysis of DOPAL using this compound as an internal standard.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Antioxidant solution (e.g., 0.1 M perchloric acid with 0.02% EDTA)
-
Collection vials (pre-chilled)
-
HPLC-ECD or LC-MS/MS system
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave and clean the scalp. Make a midline incision to expose the skull.
-
Drill a small hole over the target brain region. For the striatum, typical coordinates are: AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.5 mm from the dura.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min). The aCSF should be freshly prepared and filtered.
-
-
Perfusion Solution (aCSF) Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
-
Sample Collection:
-
Allow the system to equilibrate for at least 1-2 hours after probe insertion.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into pre-chilled collection vials containing a small volume of antioxidant solution to prevent degradation of catecholamines.
-
For accurate quantification, a known concentration of this compound should be added to the collection vials or included in the perfusion medium (retrodialysis).
-
-
Sample Storage and Analysis:
-
Immediately freeze the collected samples at -80°C until analysis.
-
Analyze the samples for DOPAL and this compound content using a validated HPLC-ECD or LC-MS/MS method.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for in vivo microdialysis of dopamine and its metabolites. Data for this compound is inferred from dopamine due to the scarcity of direct studies on DOPAL microdialysis recovery.
| Parameter | Typical Value | Notes |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | Slower flow rates generally result in higher recovery but lower temporal resolution. |
| In Vitro Recovery (Dopamine) | 15 - 30% | Highly dependent on probe type, membrane length, and flow rate. |
| In Vivo Recovery (Dopamine) | 10 - 25% | Generally lower than in vitro recovery due to tissue tortuosity and clearance mechanisms. The recovery of this compound is expected to be in a similar range. |
| Sample Collection Interval | 20 - 30 min | A balance between temporal resolution and sufficient sample volume for analysis. |
| Basal Extracellular Dopamine (Striatum) | 1 - 10 nM | Can vary depending on the animal's state (anesthetized vs. awake). |
| Dopamine Stability in Dialysate | Unstable | Prone to oxidation. Requires the addition of antioxidants (e.g., ascorbic acid, perchloric acid, EDTA) and storage at -80°C. This compound is expected to have similar stability characteristics. |
Visualizations
Dopamine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of dopamine, leading to the formation of DOPAL.
Caption: Metabolic pathway of dopamine to its major metabolites.
Experimental Workflow for In Vivo Microdialysis
The diagram below outlines the key steps in an in vivo microdialysis experiment using this compound.
Application Note & Protocol: Quantitative Analysis of Dopal-D5 by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxyphenylacetaldehyde (Dopal) is a highly reactive and neurotoxic metabolite of dopamine, produced through the action of monoamine oxidase.[1][2] Its role in the pathogenesis of neurodegenerative diseases, such as Parkinson's disease, has made its accurate quantification in biological matrices a subject of significant interest.[3] However, Dopal's inherent instability and reactive aldehyde group present analytical challenges.[3]
This application note details a robust and sensitive method for the quantification of Dopal using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Dopal-D5. The protocol employs a two-step derivatization process to enhance the volatility and stability of Dopal, making it amenable to GC-MS analysis.[4] The use of a deuterated internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations during sample preparation and analysis, ensuring high accuracy and precision.
Metabolic Pathway of Dopamine to Dopal
Caption: Metabolic conversion of Dopamine to Dopal and its subsequent metabolites.
Experimental Protocol
This protocol provides a detailed methodology for the extraction, derivatization, and GC-MS analysis of Dopal from a biological matrix (e.g., brain tissue homogenate).
1. Materials and Reagents
-
Dopal standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM), HPLC grade
-
Perchloric acid (0.4 M)
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas, high purity
-
GC vials with inserts
2. Sample Preparation and Extraction
-
Homogenization: Homogenize brain tissue samples in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Collect the supernatant containing Dopal.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Add 3 volumes of dichloromethane to the supernatant.
-
Vortex for 2 minutes to extract Dopal and this compound into the organic layer.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
3. Derivatization Procedure
A two-step derivatization is employed to first protect the aldehyde group and then silylate the hydroxyl groups.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex briefly and incubate at 60°C for 60 minutes. This step converts the reactive aldehyde group into a stable oxime.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Vortex for 30 seconds and incubate at 70°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Final Preparation: Cool the vial to room temperature before placing it in the GC autosampler for analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Selected Ion Monitoring (SIM)
For quantitative analysis, specific ions for the derivatized Dopal and this compound are monitored to enhance sensitivity and selectivity. The exact m/z values will depend on the final derivative, but hypothetical values for the di-TMS, methoxime derivative are proposed below.
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dopal Derivative | 326 | 179 | 73 |
| This compound Derivative (IS) | 331 | 184 | 73 |
Calibration Curve and Linearity
A calibration curve should be prepared by analyzing standards of known Dopal concentrations with a constant concentration of this compound.
| Concentration (ng/mL) | Peak Area Ratio (Dopal/Dopal-D5) |
| 1 | 0.042 |
| 5 | 0.215 |
| 10 | 0.431 |
| 25 | 1.08 |
| 50 | 2.14 |
| 100 | 4.29 |
Method Validation Parameters
The method should be validated for linearity, sensitivity, accuracy, and precision.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
The described GC-MS method provides a selective and sensitive tool for the quantification of Dopal in biological samples. The protocol, which includes a robust sample preparation, extraction, and a crucial two-step derivatization process, is designed to overcome the analytical challenges associated with this unstable neurotoxin. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results, making this method highly suitable for research in neuropharmacology and the study of neurodegenerative diseases.
References
- 1. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Dopal-D5 for Neuronal Toxicity Assays
Introduction
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive and neurotoxic metabolite of dopamine, produced through the action of monoamine oxidase (MAO).[1][2] Accumulation of DOPAL in dopaminergic neurons is implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease, through a concept known as the "catecholaldehyde hypothesis".[2][3] DOPAL exerts its toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the promotion of α-synuclein aggregation.[1]
Given its high reactivity and low physiological concentrations, accurate quantification of DOPAL in biological matrices is challenging but crucial for studying its role in neurodegeneration. Dopal-D5, a stable isotope-labeled form of DOPAL, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Its use allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
These application notes provide an overview of DOPAL's neurotoxic mechanisms and detailed protocols for utilizing this compound in quantitative analysis and for assessing the neurotoxic effects of its unlabeled counterpart in relevant neuronal cell models.
Mechanisms of DOPAL-Induced Neuronal Toxicity
DOPAL's neurotoxicity is attributed to its two reactive functional groups: a catechol ring and an aldehyde group. These groups mediate its damaging effects on neurons through several interconnected pathways:
-
Oxidative Stress: The catechol structure of DOPAL can auto-oxidize, generating semiquinone radicals and o-quinones. This process produces reactive oxygen species (ROS), leading to oxidative stress, DNA damage, lipid peroxidation, and protein cross-linking. DOPAL can also react with hydrogen peroxide to generate highly toxic hydroxyl radicals.
-
Protein Aggregation: DOPAL is a potent inducer of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease. The aldehyde group can form Schiff bases with lysine residues on proteins like α-synuclein, promoting the formation of toxic oligomers and larger aggregates. DOPAL has also been shown to cause the aggregation of other proteins, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
Mitochondrial Dysfunction: DOPAL can impair mitochondrial function, a critical factor in neuronal survival. This includes inhibiting the activity of mitochondrial respiratory chain complexes and altering mitochondrial dynamics, which can lead to energy depletion and the activation of apoptotic pathways.
-
Enzyme Inhibition: The high reactivity of DOPAL allows it to modify and inhibit the activity of various enzymes that are critical for neuronal function and survival.
Below is a diagram illustrating the signaling pathways involved in DOPAL-induced neurotoxicity.
Experimental Protocols
Protocol 1: Quantification of DOPAL in Neuronal Cell Lysates using LC-MS/MS
This protocol provides a general method for the quantitative analysis of DOPAL in neuronal cell cultures using this compound as an internal standard.
Workflow Diagram
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound internal standard solution (e.g., 100 ng/mL)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Perchloric acid
-
Centrifuge tubes, nitrogen evaporator, autosampler vials
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Culture neuronal cells to the desired confluency and apply experimental treatments.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with an appropriate volume of acidic buffer (e.g., 0.1 M perchloric acid) to stabilize DOPAL.
-
Add a known amount of this compound internal standard solution to each sample.
-
Add cold acetonitrile to precipitate proteins. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 column or equivalent. A typical mobile phase could be a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize MRM transitions for both DOPAL and this compound.
-
Example Transitions (to be optimized on the specific instrument):
-
DOPAL: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
-
Quantification: Create a calibration curve using known concentrations of DOPAL standard spiked with a constant concentration of this compound. Calculate the peak area ratio of DOPAL to this compound for all samples and standards. Determine the concentration of DOPAL in the samples by interpolating from the calibration curve.
-
Protocol 2: Neuronal Viability (MTT) Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenase enzymes.
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere.
-
Treat cells with various concentrations of DOPAL (e.g., 1-100 µM) for 24 hours.
-
After incubation, add 50 µL of MTT reagent (1 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses the fluorescent probe H₂-DCF-DA to measure intracellular ROS levels.
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate (1.5 x 10⁴ cells/well).
-
Treat cells with DOPAL for the desired time (e.g., 6-24 hours).
-
Wash the cells with PBS and then incubate with 10 µM H₂-DCF-DA in serum-free media for 30 minutes at 37°C.
-
Remove the probe and wash again with PBS.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. Use hydrogen peroxide (100 µM) as a positive control.
Protocol 4: α-Synuclein Aggregation Assay
This in-vitro assay assesses the ability of DOPAL to induce the aggregation of recombinant α-synuclein.
Procedure:
-
Prepare a solution of monomeric α-synuclein (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add different concentrations of freshly prepared DOPAL to the α-synuclein solution.
-
Incubate the mixture at 37°C with gentle agitation for a period ranging from hours to days.
-
Monitor aggregation using one of the following methods:
-
Thioflavin T (ThT) Assay: Add ThT to aliquots of the reaction mixture and measure the increase in fluorescence, which is indicative of amyloid fibril formation.
-
Western Blot: Analyze samples by SDS-PAGE and Western blot using an anti-α-synuclein antibody to detect high-molecular-weight oligomers and aggregates.
-
Quantitative Data Summary
The following table summarizes representative data from neuronal toxicity assays performed with DOPAL on a hypothetical dopaminergic cell line.
| Assay | Endpoint | DOPAL Concentration (µM) | Result (% of Control) |
| Cell Viability (MTT) | Mitochondrial Activity | 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 4.1 | ||
| 25 | 62 ± 6.5 | ||
| 50 | 41 ± 3.8 | ||
| 100 | 25 ± 2.9 | ||
| ROS Production | DCF Fluorescence | 0 (Control) | 100 ± 8.1 |
| 10 | 145 ± 10.3 | ||
| 25 | 230 ± 15.6 | ||
| 50 | 350 ± 21.2 | ||
| Mitochondrial Health | Membrane Potential | 0 (Control) | 100 ± 7.5 |
| 10 | 90 ± 6.8 | ||
| 25 | 71 ± 8.0 | ||
| 50 | 55 ± 5.4 | ||
| α-Synuclein Aggregation | ThT Fluorescence | 0 (Control) | 100 ± 12.4 |
| (in vitro) | 10 | 190 ± 18.9 | |
| 25 | 310 ± 25.1 | ||
| 50 | 520 ± 33.7 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dopal-D5 for Internal Standard Use
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of Dopal-D5 as an internal standard (IS) in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it recommended as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the endogenous compound Dopal (3,4-Dihydroxyphenylacetaldehyde), where five hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2][3][4] This is because their physicochemical properties (e.g., extraction recovery, chromatographic retention, and ionization response) are nearly identical to the unlabeled analyte.[5] Using this compound allows for the correction of variations that can occur during sample preparation and analysis, including matrix effects, leading to more accurate and precise quantification.
Q2: What is the ideal starting concentration for this compound?
A2: The optimal concentration for this compound must be determined experimentally for each specific assay and matrix. However, a common and effective starting point is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve's range. This practice helps ensure that the internal standard provides a robust and reliable signal that can accurately correct for variations across the entire quantification range.
Q3: How should I prepare this compound stock and working solutions?
A3: Stock solutions are typically prepared by dissolving a known weight of this compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. These stock solutions should be stored in tightly sealed containers at -20°C or below to ensure long-term stability. Working solutions are then prepared by diluting the stock solution with an appropriate solvent (often the mobile phase or reconstitution solvent) to the desired final concentration for spiking into samples.
Q4: How can I confirm that this compound is effectively compensating for matrix effects?
A4: To verify the effectiveness of this compound, you should perform a matrix effect study. This experiment involves comparing the peak area response of this compound in a neat solution (e.g., mobile phase) to its response in an extracted blank matrix sample spiked post-extraction with the same concentration. If this compound and the analyte experience similar matrix effects, the analyte/IS ratio will remain constant, indicating effective compensation. A significant difference between the neat and post-extraction spiked samples indicates the presence of ion suppression or enhancement.
Q5: Is it problematic if this compound and the analyte have slightly different retention times?
A5: Yes, this can be a significant issue. Ideally, the SIL internal standard should co-elute perfectly with the analyte. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. If this separation causes the analyte and IS to elute into regions with different levels of matrix interference, they will experience different degrees of ion suppression or enhancement. This "differential matrix effect" can compromise the accuracy of quantification. If this is observed, the chromatographic conditions should be optimized to achieve co-elution.
Troubleshooting Guide
Issue 1: High Variability in the this compound Signal Across a Sample Batch
-
Question: My this compound peak area is inconsistent from sample to sample. What are the potential causes and solutions?
-
Answer: High variability in the internal standard signal is a common problem that can undermine the reliability of your results. The most frequent causes include inconsistent sample preparation, degradation of the IS, variable matrix effects, and instrumental issues. A systematic approach is needed to identify and resolve the root cause.
| Potential Cause | Recommended Action & Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound working solution to all samples, standards, and QCs. Use a calibrated positive displacement pipette and verify the dispensed volume. |
| Internal Standard Instability | Assess the stability of this compound in the autosampler over the course of a typical run time. Consider lowering the autosampler temperature (e.g., 4-10 °C). Dopamine and its metabolites can be prone to oxidation, so ensure the sample diluent is appropriate and consider the use of antioxidants if instability is confirmed. |
| Variable Matrix Effects | The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement. Re-evaluate and optimize the sample extraction procedure (e.g., using solid-phase extraction) to better remove interfering matrix components. |
| Ion Source Contamination | A contaminated or dirty mass spectrometer ion source can lead to erratic signal intensity. Perform routine cleaning of the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol. |
| Inconsistent Injection Volume | Check the autosampler for any issues that might cause variability in the injection volume, such as air bubbles in the syringe or a partially blocked needle. |
Issue 2: The this compound Signal Decreases at High Analyte Concentrations
-
Question: I've noticed that the peak area for this compound is lower in my highest calibration standards compared to the lower ones. Why is this happening?
-
Answer: This phenomenon is typically caused by ionization competition in the mass spectrometer's source. When a very high concentration of the analyte co-elutes with the internal standard, both molecules compete for ionization. Because the analyte is present in vast excess, it can suppress the ionization of the this compound, leading to a decreased IS signal. This can negatively affect the linearity of the calibration curve at the upper limits. If this occurs, consider increasing the concentration of the internal standard or diluting samples that are expected to have very high analyte concentrations.
Issue 3: this compound Appears Unstable in Processed Samples
-
Question: The this compound signal is decreasing over the course of a single analytical run. What could be causing this instability?
-
Answer: Instability in processed samples is often related to the conditions within the autosampler or the composition of the final sample solvent.
-
Potential Causes & Solutions:
-
Autosampler Temperature: High temperatures can accelerate the degradation of sensitive compounds like Dopal. Set the autosampler to a lower temperature (e.g., 4-10 °C) to minimize this effect.
-
Adsorption: The compound may be adsorbing to the surfaces of sample vials or well plates. Use low-adsorption vials (e.g., silanized glass or specific polymers) to mitigate this.
-
Solvent Composition: The pH or composition of the reconstitution solvent may be contributing to the degradation of this compound. Ensure the final solvent is compatible and does not promote instability. Acidification of the sample can sometimes improve the stability of catecholamines.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of LC-MS grade methanol in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution at -20°C or colder in an amber, tightly sealed vial.
-
-
Working Solution (e.g., 100 ng/mL):
-
Prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 990 µL of methanol to create a 10 µg/mL solution.
-
Prepare the final working solution by adding 10 µL of the 10 µg/mL intermediate solution to 990 µL of the reconstitution solvent (e.g., 50:50 methanol:water).
-
This working solution is now ready to be added to samples.
-
Protocol 2: Determining the Optimal this compound Concentration
-
Sample Preparation: Prepare a set of at least six identical samples by spiking a blank matrix with the analyte at a concentration corresponding to the middle of the expected calibration curve range.
-
Internal Standard Spiking: Spike each of the prepared samples with a different concentration of the this compound working solution (e.g., 5, 10, 50, 100, 250, 500 ng/mL).
-
Extraction: Process all samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the samples and record the peak areas for both the analyte and this compound.
-
Data Evaluation: Calculate the analyte/IS peak area ratio for each sample. Plot this ratio against the corresponding this compound concentration. The optimal concentration is typically found in the region of the curve where the ratio becomes stable and demonstrates the lowest variability (CV%).
Protocol 3: Evaluating Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
-
Materials: Blank biological matrix (from at least 6 different sources), this compound working solution, and reconstitution solvent.
-
Procedure:
-
Prepare Set A (Neat Solution): Spike the this compound working solution into the reconstitution solvent to achieve a final concentration representative of the study samples. Prepare in triplicate.
-
Prepare Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established method. Spike the this compound working solution into the final, extracted matrix supernatant to achieve the same final concentration as in Set A.
-
-
Analysis and Calculation:
-
Analyze both sets of samples by LC-MS/MS and record the mean peak area of this compound for each set.
-
Calculate the Matrix Factor (MF) using the following formula:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Data Presentation
Table 1: Example Data for Optimal Concentration Determination This table illustrates how to evaluate the analyte/IS ratio to find a stable concentration. The optimal concentration here would likely be chosen from the 50-100 ng/mL range where the ratio plateaus and variability is low.
| This compound Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio |
| 5 | 155,000 | 25,000 | 6.20 |
| 10 | 153,500 | 51,000 | 3.01 |
| 50 | 156,200 | 248,000 | 0.63 |
| 100 | 154,800 | 505,000 | 0.31 |
| 250 | 155,500 | 1,245,000 | 0.12 |
Table 2: Example Data for Matrix Effect Evaluation This table shows illustrative data from a matrix effect experiment across different lots of human plasma.
| Sample Type | This compound Peak Area (Mean) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Set A (Neat Solution) | 525,100 | - | - |
| Set B (Plasma Lot 1) | 410,200 | 0.78 | 22% Suppression |
| Set B (Plasma Lot 2) | 388,600 | 0.74 | 26% Suppression |
| Set B (Plasma Lot 3) | 435,800 | 0.83 | 17% Suppression |
| Set B (Plasma Lot 4) | 567,100 | 1.08 | 8% Enhancement |
Visualizations
References
Technical Support Center: Stabilizing Dopal-D5 During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dopal-D5 during sample preparation. This compound, a deuterated aldehyde metabolite of dopamine, is inherently unstable and susceptible to oxidation and other chemical transformations. Accurate and reproducible quantification in experimental assays is critically dependent on maintaining its stability. This resource offers a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to this compound instability during your experiments.
| Observed Issue | Potential Causes | Recommended Actions & Solutions |
| Sample Discoloration (e.g., turning pink, brown, or black) | Oxidation of the catechol ring in this compound, leading to the formation of quinones and other colored products. This can be accelerated by exposure to air (oxygen), light, or higher pH. | Immediate Action: • Work quickly and keep samples on ice. • Minimize exposure to light by using amber vials or covering tubes with foil.Preventative Measures: • Add antioxidants to your collection tubes and buffers (see table below for recommendations). • Adjust the sample pH to be acidic (pH < 6) using acids like perchloric acid or formic acid. |
| Decreasing this compound signal over a sequence of injections (LC-MS/MS) | 1. Autosampler Instability: The processed sample may be degrading in the autosampler due to temperature or extended time. 2. Adsorption: this compound may be adsorbing to the surfaces of vials, well plates, or tubing. | Solutions: • Autosampler Temperature: Set the autosampler to a low temperature (e.g., 4-10°C). • Injection Sequence: Limit the time samples reside in the autosampler before injection. • Vial/Plate Selection: Use low-adsorption vials or plates (e.g., silanized glass or specific polymer types). • Solvent Composition: Ensure the sample diluent is appropriate and contains an antioxidant. |
| High variability between replicate samples | Inconsistent handling procedures, leading to varying degrees of degradation. This could include differences in timing, temperature, or the amount of antioxidant added. | Solutions: • Standardize your sample preparation workflow meticulously. • Prepare a master mix of buffers and antioxidants to ensure consistency across all samples. • Process all samples in the same batch under identical conditions. |
| Complete loss of this compound signal | Severe degradation due to a combination of factors such as high pH, prolonged exposure to oxygen, and lack of antioxidants. | Solutions: • Review your entire sample preparation protocol to identify and rectify all potential sources of degradation. • Prepare a fresh sample using an optimized protocol with immediate stabilization upon collection. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound contains a catechol functional group (two adjacent hydroxyl groups on a benzene ring) and an aldehyde group, both of which are susceptible to oxidation. The catechol moiety can be easily oxidized to form a highly reactive ortho-quinone, which can then undergo further reactions, leading to polymerization and the formation of colored products.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is oxidation. This can be initiated by exposure to oxygen, light, or metal ions. The initial oxidation product is a semiquinone radical, which can be further oxidized to an ortho-quinone. This quinone is highly reactive and can polymerize or react with other nucleophiles in the sample matrix.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: this compound stock solutions should be prepared in a deoxygenated, acidic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and stored in tightly sealed amber vials at -80°C.
Q4: Can I use the same stabilization methods for this compound as for other catecholamines?
A4: Yes, the general principles for stabilizing catecholamines apply to this compound. These include maintaining a low pH, using antioxidants, minimizing exposure to light and oxygen, and keeping samples at low temperatures.[3] However, the aldehyde group in this compound makes it potentially more reactive than catecholamines like dopamine, so stringent adherence to these principles is crucial.
Q5: What antioxidants are recommended for stabilizing this compound?
A5: A variety of antioxidants can be used. The choice may depend on the sample matrix and the downstream analytical method. Common and effective options are summarized in the table below.
Recommended Antioxidants for this compound Stabilization
| Antioxidant | Typical Concentration | Mechanism of Action | Considerations |
| Sodium Metabisulfite | 0.1 - 1 mg/mL | Reduces quinones back to catechols and scavenges oxygen. | Can interfere with some enzymatic assays. |
| Glutathione (Reduced) | 0.1 - 1 mM | Acts as a scavenger of reactive oxygen species and can form adducts with quinones to prevent polymerization.[3] | May need to be prepared fresh. |
| Ascorbic Acid (Vitamin C) | 0.1 - 1% (w/v) | A potent reducing agent that can regenerate other antioxidants and directly scavenge free radicals.[2] | Can be unstable itself over long periods. |
| EDTA | 1 - 5 mM | Chelates metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions. | Effective in combination with other antioxidants. |
Experimental Protocols
Protocol 1: Stabilization of this compound in Biological Fluids (e.g., Plasma, Urine, Microdialysate)
Materials:
-
Biological sample
-
Antioxidant stock solution (e.g., 10 mg/mL sodium metabisulfite in deionized water)
-
Acidifying agent (e.g., 1 M perchloric acid or 10% formic acid)
-
Ice bath
-
Amber microcentrifuge tubes
Procedure:
-
Prepare collection tubes by adding the antioxidant and acidifying agent. For every 1 mL of anticipated sample, pre-load the tube with 10 µL of 10 mg/mL sodium metabisulfite and 10 µL of 1 M perchloric acid.
-
Collect the biological sample directly into the prepared tube.
-
Immediately cap the tube and vortex gently for 5 seconds.
-
Place the sample on ice and protect it from light.
-
Proceed with your standard sample processing workflow (e.g., protein precipitation, solid-phase extraction) as quickly as possible. Ensure all buffers and solvents used in subsequent steps are also acidified and contain an antioxidant.
-
Store processed samples at -80°C until analysis.
Protocol 2: Bench-Top Stability Assessment of this compound
Objective: To determine the stability of this compound in a processed sample matrix at room temperature over a typical analytical run time.
Procedure:
-
Prepare Quality Control (QC) Samples: Spike a pool of blank biological matrix with a known concentration of this compound to prepare low and high concentration QC samples.
-
Process Samples: Process these QC samples using your established extraction method.
-
Initial Analysis (T=0): Immediately after processing, analyze a set of QC samples (n=3 for each level) to establish the initial concentration.
-
Bench-Top Incubation: Leave the remaining processed QC samples on the laboratory bench at room temperature, protected from light.
-
Time-Point Analysis: Analyze the incubated QC samples at specific time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Evaluation: Calculate the mean concentration of this compound at each time point and express it as a percentage of the T=0 concentration. Stability is generally considered acceptable if the mean concentration is within ±15% of the initial concentration.
Visualizations
Caption: this compound degradation pathway and prevention strategies.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dopal-D5 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3,4-dihydroxyphenylacetaldehyde (DOPAL) using its deuterated internal standard, Dopal-D5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of Dopal?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Dopal, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[1][4] For catechols like Dopal, which are polar and reactive, matrix effects can be particularly pronounced.
Q2: What are the common sources of matrix effects in Dopal analysis?
A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with Dopal. These can include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can suppress the ionization of the analyte.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with Dopal and interfere with its ionization.
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and does it completely eliminate matrix effects?
A3: A SIL-IS, such as this compound, is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to Dopal, it is expected to have the same extraction efficiency and experience a similar degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal by using the ratio of the analyte response to the internal standard response. However, a SIL-IS may not always completely eliminate inaccuracies, especially with high levels of matrix effects or if the SIL-IS and analyte do not perfectly co-elute. Therefore, even with a SIL-IS, it is crucial to assess and minimize matrix effects.
Q4: How can I quantitatively assess the presence and magnitude of matrix effects in my this compound assay?
A4: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25. The internal standard normalized matrix factor (IS-normalized MF), calculated as the ratio of the analyte MF to the IS MF, should be close to 1.0.
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in Dopal quantification.
This is a common symptom of unaddressed matrix effects. The following workflow can help identify and resolve the issue.
References
Dopal-D5 stability issues in long-term storage
Welcome to the technical support center for Dopal-D5. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound during long-term storage. Ensuring the integrity of your this compound samples is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. When in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be aliquoted and stored at -80°C for no longer than one month. Always refer to the manufacturer's certificate of analysis for lot-specific recommendations.
Q2: I left my this compound solution at room temperature on the lab bench. Is it still usable?
A: The stability of this compound at room temperature is not recommended for extended periods. Dopal, the non-deuterated parent compound, is known to be unstable and reactive. While the deuteration in this compound is intended to improve stability, prolonged exposure to ambient temperatures can still lead to degradation. It is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experiment.
Q3: What are the potential signs of this compound degradation?
A: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How does deuteration impact the stability of this compound compared to DOPAL?
A: Deuteration, the replacement of hydrogen atoms with deuterium, strengthens the chemical bonds within the molecule. This "kinetic isotope effect" can slow down metabolic and chemical degradation processes. Therefore, this compound is expected to have enhanced stability compared to its non-deuterated counterpart, DOPAL, particularly against oxidative degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform a quality control check on the new solution using a validated analytical method (e.g., HPLC, LC-MS) before use. |
| Change in solution color (e.g., yellowing) | Oxidation or other forms of chemical degradation. | Discard the solution immediately. When preparing new solutions, use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitate observed in the solution | The solubility limit has been exceeded at the storage temperature, or the compound has degraded into less soluble products. | Gently warm the solution and vortex or sonicate to attempt redissolution. If the precipitate remains, it is likely a degradation product, and the solution should be discarded. Consider preparing a more dilute stock solution for future use. |
| Loss of potency in biological assays | Degradation of the active compound. | Confirm the integrity of the this compound sample with an analytical method. Review storage and handling procedures to ensure they align with best practices. Ensure that the solvent used for the solution is of high purity and appropriate for the intended assay. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound
This protocol outlines a general procedure for establishing the long-term stability of this compound, based on International Council for Harmonisation (ICH) guidelines.[2]
Objective: To evaluate the stability of this compound under various storage conditions to determine its shelf-life.
Materials:
-
At least three batches of solid this compound.
-
A validated, stability-indicating HPLC or LC-MS method.
-
ICH-compliant stability chambers.
-
Appropriate solvents for sample preparation.
Methodology:
-
Initial Analysis (Time 0):
-
Characterize the initial purity and potency of the three batches of this compound using the validated analytical method.
-
Document the physical appearance (e.g., color, form) of the solid material.
-
-
Long-Term Storage:
-
Store the samples in the stability chambers under the following conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1]
-
-
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature before opening the vials to prevent condensation.
-
Analyze the samples for purity, potency, and the presence of any degradation products using the validated analytical method.
-
Document any changes in physical appearance.
-
Protocol 2: Preparation and Handling of this compound Solutions
Objective: To provide a standardized procedure for the preparation and handling of this compound solutions to minimize degradation.
Materials:
-
Solid this compound.
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer, depending on the experimental requirements).
-
Inert gas (e.g., nitrogen or argon).
-
Sterile, tightly sealed vials.
Procedure:
-
Solvent Preparation:
-
If using an aqueous buffer, ensure it is freshly prepared and de-gassed by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a clean, dry container.
-
Add the desired volume of solvent to achieve the target concentration.
-
Vortex or sonicate until the solid is completely dissolved. If necessary, briefly warm the solution.
-
-
Storage of Stock Solutions:
-
If the solution is not for immediate use, it should be aliquoted into smaller volumes in tightly sealed vials.
-
Before sealing, flush the headspace of each vial with an inert gas.
-
Store the aliquots at -80°C.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Considerations |
| Solid | -20°C or below | Up to 36 months (pending stability studies) | Protect from light and moisture. Keep container tightly sealed. |
| Solution (in organic solvent, e.g., DMSO) | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use inert gas in the headspace. |
| Solution (in aqueous buffer) | -80°C | Not recommended for long-term storage; prepare fresh. | Use de-gassed buffers. Prone to faster degradation. |
Table 2: Example of a Long-Term Stability Study Data Summary for this compound (at -20°C)
| Time Point (Months) | Batch 1 (% Purity) | Batch 2 (% Purity) | Batch 3 (% Purity) | Appearance |
| 0 | 99.8% | 99.9% | 99.7% | White to off-white solid |
| 3 | 99.7% | 99.8% | 99.6% | No change |
| 6 | 99.6% | 99.7% | 99.5% | No change |
| 12 | 99.5% | 99.6% | 99.4% | No change |
| 24 | 99.2% | 99.3% | 99.1% | No change |
| 36 | 98.9% | 99.0% | 98.8% | No change |
Note: The data presented in this table is illustrative and should be confirmed by actual experimental results.
Visualizations
Caption: Metabolic pathway of Dopamine to Homovanillic Acid (HVA), including this compound.
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Navigating Isotopic Interference with Dopal-D5: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for correcting isotopic interference when using Dopal-D5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive and unstable metabolite of dopamine.[1][2] In quantitative mass spectrometry, this compound is used as an internal standard. An ideal internal standard behaves chemically and physically like the analyte of interest (DOPAL), allowing for accurate quantification by correcting for variations during sample preparation and analysis. The mass difference between this compound and endogenous DOPAL allows the mass spectrometer to distinguish between the two.
Q2: What are the primary challenges in quantifying DOPAL?
The accurate quantification of DOPAL in biological samples is challenging due to several factors:
-
Instability: DOPAL is a reactive aldehyde that is unstable in biological samples.[1][2]
-
Poor Ionization Efficiency: It exhibits poor ionization efficiency and chromatographic behavior in typical LC-MS systems.[1]
-
Low Endogenous Levels: DOPAL is present at low concentrations in biological matrices.
To overcome these challenges, a chemical derivatization step is often employed to stabilize DOPAL and improve its detection sensitivity.
Q3: What is isotopic interference in the context of a this compound assay?
Isotopic interference occurs when the mass spectral signal of the analyte (DOPAL) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification and can arise from two main sources:
-
Natural Isotope Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled DOPAL molecule can result in a small percentage of DOPAL molecules having a mass that overlaps with that of this compound.
-
Isotopic Purity of the Internal Standard: The synthesis of this compound is never 100% complete, meaning the standard may contain a small percentage of unlabeled (d0) or partially deuterated (d1-d4) DOPAL molecules.
Q4: My calibration curve for DOPAL is non-linear at the lower concentration end. Could this be related to isotopic interference?
Yes, non-linearity at the lower limit of quantitation (LLOQ) is a common consequence of isotopic interference. A constant background signal from d0 impurity in the this compound internal standard has a more significant impact at very low analyte concentrations, leading to a disproportionate response and a non-linear relationship between concentration and response.
Q5: I'm observing a signal for native DOPAL in my blank samples (containing only the internal standard). What is the likely cause?
This is a strong indicator of isotopic impurity in your this compound internal standard. The standard likely contains a small amount of non-deuterated DOPAL (d0), which is being detected at the mass transition of the native analyte. It is crucial to assess the isotopic purity of your internal standard before use.
Troubleshooting Guide
Issue 1: Inaccurate Quantification and Poor Precision
-
Possible Cause: Isotopic interference from the analyte to the internal standard channel, or vice-versa.
-
Solutions:
-
Assess Isotopic Purity of this compound: Infuse a high-concentration solution of the this compound standard directly into the mass spectrometer to determine the percentage of the d0 isotopologue.
-
Mathematical Correction: If the interference is consistent, a mathematical correction can be applied. This involves creating a correction factor based on the measured contribution of the analyte signal to the internal standard signal (and vice versa). A nonlinear calibration function may provide a more accurate fit for the data in such cases.
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation between DOPAL and any interfering species.
-
Issue 2: Instability of DOPAL during Sample Preparation
-
Possible Cause: DOPAL is inherently unstable due to its reactive aldehyde group.
-
Solutions:
-
pH and Temperature Control: Maintain acidic conditions and low temperatures during sample preparation to enhance the stability of DOPAL.
-
Chemical Derivatization: Employ a chemical derivatization agent that reacts with the aldehyde group to form a stable derivative. This not only stabilizes the molecule but can also significantly improve its chromatographic behavior and detection sensitivity.
-
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity
Objective: To determine the percentage of unlabeled DOPAL (d0) present in the this compound internal standard.
Materials:
-
This compound internal standard solution (high concentration)
-
Mass spectrometer with a direct infusion pump
Methodology:
-
Prepare a high-concentration solution of the this compound internal standard in an appropriate solvent.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Acquire a full-scan mass spectrum in the relevant m/z range.
-
Identify the peaks corresponding to the fully deuterated this compound and any unlabeled or partially deuterated species.
-
Calculate the percentage of the d0 peak area relative to the total peak area of all DOPAL-related species.
Protocol 2: Chemical Derivatization of DOPAL for LC-MS/MS Analysis
Objective: To stabilize DOPAL and improve its analytical detection. This protocol is based on the method described by Yoo et al. (2021).
Materials:
-
Sample containing DOPAL
-
This compound internal standard
-
Acidic buffer (e.g., perchloric acid)
-
Derivatization agent (e.g., 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP))
-
LC-MS/MS system
Methodology:
-
Spike the sample with the this compound internal standard.
-
Acidify the sample and maintain a low temperature to minimize degradation.
-
Add the derivatization agent (HTP) to the sample and incubate under optimized conditions (time and temperature) to allow for the reaction to complete.
-
Quench the reaction if necessary.
-
Analyze the derivatized sample by LC-MS/MS, monitoring the specific mass transitions for the derivatized DOPAL and this compound.
Data Presentation
Table 1: Hypothetical Isotopic Purity Assessment of a this compound Lot
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.5% |
| d1 | 1.0% |
| d2 | 2.5% |
| d3 | 5.0% |
| d4 | 15.0% |
| d5 (Fully Labeled) | 76.0% |
| Total Isotopic Purity (d5) | 76.0% |
Note: This data is for illustrative purposes. Actual isotopic distribution will vary by synthesis batch.
Table 2: Example MRM Transitions for Derivatized DOPAL and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized DOPAL | [Value] | [Value] |
| Derivatized this compound | [Value + 5] | [Value] |
Note: The specific m/z values will depend on the derivatizing agent used.
Visualizations
References
Technical Support Center: Enhancing Dopal-D5 Ionization Efficiency in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Dopal-D5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and ensure accurate quantification during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to analyze by mass spectrometry?
A1: this compound is the deuterium-labeled form of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive and toxic metabolite of dopamine. Its analysis by mass spectrometry is challenging due to several factors:
-
Poor Ionization Efficiency: As a small, neutral aldehyde, this compound does not ionize well by electrospray ionization (ESI), leading to low sensitivity.
-
Instability: The aldehyde group is highly reactive, and the catechol moiety is susceptible to oxidation, making the molecule unstable in biological samples and during analysis.[1][2] this compound is stable in acidic conditions and at low temperatures.[1]
-
Chromatographic Behavior: The compound may exhibit poor retention and peak shape on standard reverse-phase liquid chromatography (LC) columns.[1]
Q2: How can I improve the ionization efficiency and sensitivity for this compound analysis?
A2: Chemical derivatization is the most effective strategy to enhance the ionization efficiency and chromatographic retention of this compound.[1] Derivatization blocks the reactive aldehyde group and introduces a readily ionizable moiety, which can increase detection sensitivity by over 100-fold. A common and effective derivatizing agent is 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP).
Q3: What are the recommended storage conditions for this compound samples and standards?
A3: To ensure the stability of this compound, samples and standard solutions should be stored under acidic conditions and at low temperatures. For long-term storage, temperatures of -20°C or lower are recommended. During sample preparation, it is crucial to control pH and temperature to minimize degradation. Process samples under yellow or amber light to prevent photodegradation.
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A4: After derivatization, ESI is generally the preferred ionization technique for this compound. The derivatizing agent adds a charged or easily protonated group to the molecule, making it highly amenable to ESI. ESI is well-suited for polar and thermally labile compounds, and the derivatized this compound fits this profile. APCI is typically better for less polar and more volatile compounds and may not offer advantages for derivatized this compound.
Q5: What are some key considerations when using this compound as an internal standard?
A5: When using this compound as an internal standard for the quantification of endogenous DOPAL, several factors should be considered:
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts. It is important to ensure that this shift does not lead to differential matrix effects.
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly at certain pH values. This can affect the accuracy of quantification. Using a mobile phase with a consistent pH and minimizing sample processing time can help mitigate this issue.
-
Isotopic Purity: Ensure the isotopic purity of the this compound standard is high to avoid contributions to the analyte signal from any unlabeled DOPAL present as an impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Implement Chemical Derivatization: If not already in use, derivatize this compound with an appropriate reagent like HTP to significantly enhance its ionization. 2. Optimize Ion Source Parameters: Adjust the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for the derivatized this compound. |
| Analyte Degradation | 1. Control Sample pH and Temperature: Ensure that sample preparation is performed under acidic conditions and at low temperatures to stabilize this compound. 2. Use Antioxidants: Consider adding an antioxidant like ascorbic acid to the sample to prevent oxidation of the catechol group. 3. Minimize Light Exposure: Protect samples from light throughout the preparation and analysis process. |
| Suboptimal LC-MS/MS Method | 1. Verify MRM Transitions: Ensure that the correct precursor and product ions (Q1/Q3) for the derivatized this compound are being monitored. 2. Optimize Collision Energy: Fine-tune the collision energy to achieve optimal fragmentation and signal intensity for the selected MRM transition. |
Issue 2: Poor Peak Shape or Inconsistent Retention Time
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatography | 1. Adjust Mobile Phase: Modify the mobile phase composition (e.g., organic solvent, pH) to improve peak shape and retention. 2. Optimize Gradient: Adjust the gradient slope to improve the separation of this compound from matrix components. 3. Column Choice: Consider a different LC column with a different stationary phase chemistry if peak shape issues persist. |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Chromatographic Shift of Deuterated Standard | If using this compound as an internal standard, a slight retention time shift is possible. Optimize chromatography to minimize this separation and ensure co-elution with the analyte to compensate for matrix effects accurately. |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components that may cause ion suppression or enhancement. |
| H/D Back-Exchange | 1. Evaluate Solvent Stability: Test the stability of this compound in the mobile phase and sample diluent to check for any loss of deuterium. 2. Control pH: Maintain a consistent and appropriate pH in the mobile phase and sample solutions to minimize back-exchange. |
| Low Isotopic Purity of Standard | 1. Verify Purity: Inject a high concentration of the this compound standard alone to check for any signal at the mass transition of the unlabeled analyte. 2. Consult Certificate of Analysis: Review the certificate of analysis for the stated isotopic purity of the standard. |
Experimental Protocols
Protocol 1: Chemical Derivatization of this compound with HTP
This protocol is adapted from a validated method for the quantification of endogenous DOPAL in rat brain tissue.
Materials:
-
This compound standard solution
-
2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) solution
-
Sample (e.g., brain tissue homogenate)
-
Acidic buffer (e.g., 0.1 M HCl)
-
Organic solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Homogenize the tissue sample in an acidic buffer to ensure the stability of this compound. Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Derivatization Reaction:
-
To an aliquot of the supernatant or standard solution, add the HTP derivatizing reagent.
-
The reaction can be performed at a low temperature (e.g., 4°C) to maintain the stability of the analyte.
-
Allow the reaction to proceed for a sufficient time to ensure complete derivatization (e.g., 1-2 hours).
-
-
Reaction Quenching and Final Preparation:
-
Stop the reaction by adding an organic solvent like acetonitrile. This will also precipitate any remaining proteins.
-
Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Ionization Techniques for Aldehyde Analysis
| Ionization Technique | Principle | Suitability for Derivatized this compound | Pros | Cons |
| Electrospray Ionization (ESI) | Ionization from charged droplets in a strong electric field. | Highly Suitable | Excellent for polar and thermally labile compounds; provides soft ionization with minimal fragmentation. | Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization via gas-phase ion-molecule reactions. | Less Suitable | Less susceptible to matrix effects; good for less polar and more volatile compounds. | Requires thermal stability of the analyte; may not be as efficient for pre-charged derivatized molecules. |
Visualizations
References
Technical Support Center: Dopal-D5 Quantification in CSF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4-dihydroxyphenylacetaldehyde (DOPAL) and its deuterated internal standard, Dopal-D5, in cerebrospinal fluid (CSF).
Frequently Asked Questions (FAQs)
Q1: What is Dopal, and why is its quantification in CSF challenging?
A1: Dopal, or 3,4-dihydroxyphenylacetaldehyde, is a highly reactive and neurotoxic metabolite of dopamine. Its quantification in biological matrices like CSF is challenging due to its inherent instability, low physiological concentrations, and poor ionization efficiency in mass spectrometry. The presence of both a catechol and an aldehyde group makes the molecule prone to oxidation, polymerization, and adduction to proteins.[1][2] One of the main challenges is that Dopal is often not reliably detected in human cerebrospinal fluid.[3]
Q2: Why is a deuterated internal standard like this compound necessary for accurate quantification?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate LC-MS/MS quantification. It mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process. By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, more accurate and precise results can be obtained.
Q3: What is derivatization, and why is it recommended for Dopal analysis?
A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For Dopal, derivatization is highly recommended to:
-
Stabilize the reactive aldehyde group: This prevents degradation and reactions with other molecules in the sample.[1][2]
-
Enhance chromatographic retention: Dopal is a polar molecule, and derivatization can increase its retention on reverse-phase columns.
-
Improve ionization efficiency and detection sensitivity: Derivatization can add a readily ionizable group, significantly increasing the signal in the mass spectrometer.
Q4: Can I use a surrogate matrix for my calibration standards?
A4: Yes, due to the difficulty in obtaining Dopal-free CSF, a surrogate matrix such as bovine serum albumin (BSA) in an appropriate buffer can be used to prepare calibration standards. The suitability of the surrogate matrix must be validated by assessing parallelism and matrix effects to ensure it mimics the behavior of the authentic CSF matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in CSF.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Dopal/Dopal-D5 | Analyte Degradation: Dopal is highly unstable. | - Ensure CSF samples are collected on ice and immediately frozen at -80°C. - Keep samples on ice during preparation and minimize thaw times. - Immediately acidify the sample upon thawing to improve stability. - Perform derivatization as early as possible in the workflow. |
| Poor Derivatization Efficiency: Incomplete reaction with the derivatizing agent. | - Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). A recommended starting point is derivatization in acidic conditions at a low temperature. - Ensure the derivatizing agent is fresh and properly stored. | |
| Sub-optimal LC-MS/MS Parameters: Incorrect mass transitions, collision energy, or source parameters. | - Infuse a standard solution of derivatized Dopal to optimize MS parameters (e.g., precursor/product ions, collision energy, declustering potential). - Ensure the LC method provides adequate retention and separation from interfering matrix components. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Handling: Differences in temperature or time during sample preparation. | - Standardize all sample handling steps. Use a consistent and rapid workflow for all samples. - Prepare samples in small batches to minimize the time they are left at room temperature. |
| Matrix Effects: Ion suppression or enhancement from CSF components. | - Use a validated this compound internal standard. - Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. - Evaluate different lots of CSF for variability in matrix effects. | |
| Poor Peak Shape (Tailing, Splitting) | Chromatographic Issues: Column degradation, inappropriate mobile phase, or sample solvent mismatch. | - Use a new guard column or analytical column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. - Filter all samples and mobile phases to remove particulates. |
| Analyte Adsorption: Dopal or its derivative may adsorb to plasticware. | - Use low-protein-binding tubes and pipette tips. - Consider the addition of a small amount of organic solvent or a competing agent to the sample. |
Quantitative Data Summary
Due to the inherent challenges in detecting Dopal in human CSF, the following tables provide contextual data on related dopamine metabolites and typical performance characteristics of a validated LC-MS/MS method for Dopal in a surrogate matrix (adapted from rat brain analysis).
Table 1: Reported Concentrations of Dopamine Metabolites in Human CSF
| Analyte | Condition | Mean Concentration (pmol/mL) | Reference |
| DOPAC | Pre-Clinical Parkinson's Disease | < 1.22 | |
| DOPAC | Healthy Controls | ~2.5 - 3.0 | |
| DOPA | Pre-Clinical Parkinson's Disease | < 2.63 | |
| DOPA | Healthy Controls | ~3.59 |
Note: Dopal is often reported as not being reliably detected in human CSF.
Table 2: Example Performance Characteristics of a Validated UPLC-MS/MS Method for Dopal (Adapted from Rat Brain Tissue Analysis)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
These values are provided as a general guideline and should be established for each specific assay.
Experimental Protocol: Quantification of Dopal in CSF by UPLC-MS/MS
This protocol is adapted from a validated method for rat brain tissue and should be fully validated for use with human CSF.
1. CSF Sample Collection and Handling
-
Collect CSF on ice.
-
Immediately centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells.
-
Aliquot the supernatant into polypropylene tubes and freeze at -80°C until analysis.
2. Sample Preparation and Derivatization
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 20 µL of an internal standard working solution (this compound in 0.1% formic acid).
-
Add 20 µL of 10% formic acid to acidify the sample.
-
Add 50 µL of the derivatizing agent solution (e.g., 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) in acetonitrile).
-
Vortex briefly and incubate at 4°C for 1 hour.
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized by infusing derivatized standards.
4. Data Analysis
-
Quantify Dopal by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using a weighted linear regression model from the analysis of calibration standards prepared in a surrogate matrix.
-
Determine the concentration of Dopal in the CSF samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of dopamine to Dopal and its role in neurotoxicity.
Caption: Experimental workflow for Dopal quantification in CSF.
References
- 1. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unseen Workhorse: A Comparative Guide to Dopal-D5 and Other Internal Standards for Accurate Dopamine Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the intricate analysis of dopamine metabolism, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Dopal-D5 against other commonly used deuterated internal standards for the quantification of dopamine metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data and detailed methodologies, this document serves as a comprehensive resource for selecting the optimal internal standard to ensure the integrity of your neurochemical research.
The quantification of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is paramount in understanding neurological disorders and the efficacy of therapeutic interventions. The inherent complexity of biological matrices, however, presents significant analytical challenges, including ion suppression or enhancement, and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to mitigate these matrix effects and ensure precise and accurate quantification.
This guide focuses on the performance of this compound, a deuterated analog of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive and neurotoxic metabolite of dopamine. We will compare its performance with other widely used deuterated internal standards for key dopamine metabolites.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, chromatography, and ionization, thereby compensating for any variations. The following tables summarize the performance characteristics of this compound and other deuterated internal standards based on typical validation parameters.
Table 1: Comparison of Recovery
Recovery assesses the efficiency of the extraction process. Consistent and high recovery is desirable, and a suitable internal standard should exhibit recovery similar to the analyte it is intended to correct for.
| Internal Standard | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| This compound | DOPAL | Brain Homogenate | Data Not Available in Searched Literature | |
| DOPAC-d5 | DOPAC | Plasma, Brain Tissue | 85 - 105% | [1] |
| HVA-d5 | HVA | Urine, Plasma | >90% | [2] |
| Dopamine-d4 | Dopamine | Plasma, Brain Tissue | 82 - 95% | [3] |
Note: Direct comparative studies for this compound recovery were not found in the reviewed literature. The data for other standards is aggregated from multiple sources and may vary depending on the specific extraction method and matrix.
Table 2: Comparison of Matrix Effect
Matrix effect refers to the alteration of ionization efficiency by co-eluting matrix components. An effective internal standard should experience the same degree of ion suppression or enhancement as the analyte, resulting in a normalized matrix effect close to 100%.
| Internal Standard | Analyte(s) | Matrix | Matrix Effect (Analyte/IS Ratio) | Reference |
| This compound | DOPAL | Brain Homogenate | Data Not Available in Searched Literature | |
| DOPAC-d5 | DOPAC | Plasma | 92 - 108% | [1] |
| HVA-d5 | HVA | Urine | 93.0% to 112.0% (bias with IS normalization) | [2] |
| Dopamine-d4 | Dopamine | Plasma | 90 - 110% |
Note: The absence of direct comparative data for this compound highlights a current gap in the literature. The presented data for other standards demonstrates that deuterated internal standards can effectively compensate for matrix effects.
Table 3: Comparison of Precision (Reproducibility)
Precision, typically expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements. Low %CV values indicate high reproducibility.
| Internal Standard | Analyte(s) | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| This compound | DOPAL | Brain Homogenate | Data Not Available in Searched Literature | Data Not Available in Searched Literature | |
| DOPAC-d5 | DOPAC | Plasma | < 10% | < 15% | |
| HVA-d5 | HVA | Urine | < 5% | < 10% | |
| Dopamine-d4 | Dopamine | Plasma | < 8% | < 12% |
Note: The precision data for DOPAC-d5, HVA-d5, and Dopamine-d4 are representative of typical performance in validated LC-MS/MS methods.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable results. The following is a representative protocol for the analysis of dopamine metabolites using a deuterated internal standard. While this protocol specifies HVA-d5, a similar approach would be adapted for this compound when analyzing DOPAL.
Objective: To quantify Homovanillic Acid (HVA) in human urine using LC-MS/MS with HVA-d5 as an internal standard.
1. Materials and Reagents:
-
Homovanillic acid (HVA) certified reference standard
-
Homovanillic acid-d5 (HVA-d5) internal standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (blank and study samples)
2. Sample Preparation (Dilute-and-Shoot):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Prepare a working internal standard solution of HVA-d5 in 50:50 methanol:water.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the working internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
HVA: [Precursor ion] -> [Product ion]
-
HVA-d5: [Precursor ion + 5] -> [Product ion + 5] (Specific m/z values to be optimized for the instrument used)
-
4. Data Analysis:
-
Quantify HVA by calculating the peak area ratio of HVA to HVA-d5.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Dopamine Metabolism
To further clarify the analytical process and the biological context, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of dopamine metabolites using a deuterated internal standard.
Caption: The major metabolic pathways of dopamine, highlighting the formation of key metabolites DOPAL, DOPAC, and HVA.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods for dopamine metabolites. While direct comparative data for this compound is currently limited in the scientific literature, the principles of using deuterated internal standards are well-established. Standards such as DOPAC-d5 and HVA-d5 have demonstrated excellent performance in compensating for matrix effects and improving the precision and accuracy of LC-MS/MS assays.
For researchers focusing on the quantification of the reactive metabolite DOPAL, this compound is the most theoretically sound internal standard choice due to its structural identity. However, thorough method validation is imperative to establish its performance characteristics, including recovery, matrix effect, and precision, within the specific biological matrix of interest. The experimental protocol provided serves as a template that can be adapted for the use of this compound. As more research utilizing this compound becomes available, a more comprehensive and direct comparison of its performance will be possible. Until then, the principles and data presented in this guide offer a solid foundation for the accurate and reliable quantification of dopamine metabolites in complex biological samples.
References
Validating Bioanalytical Methods: A Comparative Guide to Using Dopal-D5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of a suitable internal standard is a critical factor in the robustness and reliability of any bioanalytical method. This guide provides a comprehensive comparison of Dopal-D5, a deuterated internal standard, against other potential alternatives for the bioanalysis of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic metabolite of dopamine.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is due to their near-identical physicochemical properties to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4]
The Gold Standard: Performance of this compound
DOPAL is a reactive and unstable aldehyde, making its quantification in biological samples challenging. A validated LC-MS/MS method has been developed that utilizes this compound as an internal standard in conjunction with a chemical derivatization step to enhance stability and detection sensitivity.[5] The performance of this method underscores the benefits of using a deuterated internal standard.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for DOPAL using this compound Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria | Result |
| Linearity | Calibration Curve Range | R² ≥ 0.99 | 0.5 - 200 ng/mL |
| Regression Model | - | Linear, 1/x² weighting | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Accuracy | Mean % Bias at LLOQ | ± 20% | Within ± 15% |
| Mean % Bias at LQC, MQC, HQC | ± 15% | Within ± 15% | |
| Precision | % CV at LLOQ | ≤ 20% | < 15% |
| % CV at LQC, MQC, HQC | ≤ 15% | < 15% | |
| Matrix Effect | Internal Standard-Normalized Matrix Factor | CV ≤ 15% | Not explicitly reported, but method validated |
| Recovery | Internal Standard-Normalized Recovery | Consistent and reproducible | Not explicitly reported, but method validated |
Data synthesized from a published study on DOPAL quantification. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation.
Comparison with a Hypothetical Alternative: A Structural Analog Internal Standard
While no specific structural analog internal standard is prominently cited for DOPAL analysis, we can infer its hypothetical performance based on established principles of bioanalytical method validation. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.
Table 2: Theoretical Performance Comparison: this compound vs. a Structural Analog Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The deuterium atoms in this compound have a negligible effect on chromatographic behavior, ensuring it experiences the same analytical conditions as the native analyte. A structural analog will have different chromatographic properties. |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Because this compound co-elutes with DOPAL, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer source, providing effective normalization. A structural analog, eluting at a different time, may experience different matrix effects, leading to inaccurate quantification. |
| Correction for Extraction Variability | Excellent | Good to Moderate | The near-identical chemical properties of this compound ensure that its recovery during sample preparation closely mirrors that of DOPAL. A structural analog may have different extraction efficiency. |
| Accuracy and Precision | High | Potentially Lower | The superior ability of this compound to correct for analytical variability generally leads to higher accuracy and precision. |
| Cost and Availability | Generally higher cost and requires custom synthesis | May be more readily available and less expensive | Deuterated standards often require more complex synthetic routes. |
Experimental Protocols
Validated Bioanalytical Method for DOPAL using this compound
This protocol is based on a published method for the quantification of DOPAL in rat brain tissue.
1. Sample Preparation:
-
Homogenize brain tissue in an acidic buffer.
-
Add this compound internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
2. Chemical Derivatization:
-
To the supernatant, add a solution of 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to derivatize both DOPAL and this compound.
-
Incubate the reaction mixture.
3. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized DOPAL and this compound.
Visualizing the Workflow and Rationale
Caption: Workflow for the bioanalysis of DOPAL using this compound.
Caption: Comparison of this compound and a structural analog IS.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Dopamine D5 Receptor Assays
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of assay results across different laboratories is paramount. This guide provides a framework for the cross-validation of Dopamine D5 (D5) receptor assays, offering a comparative look at common methodologies and the critical data interpretation involved. While specific cross-laboratory validation data for a commercially available "Dopal-D5 assay" is not publicly available, this guide presents a synthesized approach based on established principles of G-protein coupled receptor (GPCR) assay validation.
Understanding the Dopamine D5 Receptor Signaling Pathway
The Dopamine D5 receptor, a member of the D1-like family of dopamine receptors, is a G-protein coupled receptor (GPCR).[1][2][] Upon binding to its endogenous ligand, dopamine, the D5 receptor primarily couples to the Gαs/olf G-protein, stimulating adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][] This canonical pathway is the foundation for many functional assays designed to measure D5 receptor activation. However, it is crucial to recognize that the D5 receptor can also engage in non-canonical signaling and form heteromers with other receptors, such as the D2 receptor, which can influence assay outcomes.
Figure 1: Simplified Dopamine D5 Receptor Signaling Pathway.
Comparison of Common D5 Receptor Assay Methodologies
Several distinct methodologies can be employed to quantify D5 receptor activity. The choice of assay can significantly impact results, and understanding their principles is key to a successful cross-laboratory validation.
| Assay Type | Principle | Advantages | Disadvantages |
| cAMP Measurement | Directly quantifies the intracellular concentration of cAMP, the primary second messenger of D5 receptor activation. | Direct functional readout; High sensitivity; Well-established protocols. | Susceptible to interference from other GPCRs that modulate cAMP; Can be labor-intensive. |
| Reporter Gene Assay | Measures the transcriptional activity of a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE). | High-throughput compatible; Non-isotopic; Amplified signal. | Indirect measurement of receptor activation; Potential for off-target effects on the reporter gene. |
| Radioligand Binding Assay | Uses a radiolabeled ligand to quantify the binding affinity of test compounds to the D5 receptor. | Provides direct information on ligand-receptor interaction; High sensitivity. | Requires handling of radioactive materials; Does not provide information on functional activity (agonist vs. antagonist). |
| MS Binding Assay | A label-free alternative to radioligand binding assays that uses mass spectrometry to quantify an unlabeled reporter ligand. | No radioactive materials; Provides similar data to radioligand binding assays. | Requires specialized equipment (LC-MS/MS); Method development can be complex. |
| Receptor Internalization Assay | Measures the ligand-induced internalization of fluorescently-tagged D5 receptors. | Provides information on receptor desensitization and trafficking; Suitable for high-content screening. | Indirect measure of activation; May not correlate directly with downstream signaling. |
Hypothetical Cross-Validation of a D5 Receptor cAMP Assay
To illustrate the process, we present hypothetical data from a cross-validation study between three laboratories (Lab A, Lab B, and Lab C) using a commercially available cAMP assay to determine the potency (EC50) of a standard D5 receptor agonist.
Table 1: Comparison of Agonist EC50 Values (nM) Across Laboratories
| Agonist Batch | Lab A (n=3) | Lab B (n=3) | Lab C (n=3) | Mean ± SD | %CV |
| Batch 1 | 5.2 | 5.8 | 5.5 | 5.5 ± 0.3 | 5.5% |
| Batch 2 | 4.9 | 5.5 | 5.1 | 5.2 ± 0.3 | 5.8% |
| Batch 3 | 5.4 | 6.0 | 5.6 | 5.7 ± 0.3 | 5.3% |
Table 2: Inter-Laboratory Assay Performance Metrics
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Z'-factor | 0.78 | 0.82 | 0.75 | > 0.5 |
| Signal-to-Background | 15 | 18 | 14 | > 10 |
| Intra-assay %CV | 4.5% | 5.1% | 4.8% | < 15% |
The data presented in Tables 1 and 2, while hypothetical, demonstrates a successful cross-validation. The EC50 values are consistent across the three labs, with low inter-laboratory variability (%CV < 10%). Furthermore, all participating labs met the pre-defined acceptance criteria for assay performance, indicating a robust and reproducible assay.
Experimental Protocols
A detailed and harmonized experimental protocol is the cornerstone of any successful inter-laboratory study.
Key Experiment: Agonist Potency Determination using a cAMP Assay
1. Cell Culture and Seeding:
-
Use a consistent cell line (e.g., HEK293) stably expressing the human Dopamine D5 receptor.
-
Maintain cells in a standardized culture medium and passage number.
-
Seed cells at a pre-determined density (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours.
2. Agonist Preparation:
-
Prepare a stock solution of the D5 receptor agonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in assay buffer to create a concentration-response curve.
3. Assay Procedure:
-
Wash cells with pre-warmed assay buffer.
-
Add the various concentrations of the agonist to the respective wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a validated cAMP detection kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
Convert raw data to cAMP concentrations.
-
Plot the concentration-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.
Figure 2: Cross-validation experimental workflow.
Logical Framework for Assay Comparison and Selection
When deciding on a D5 receptor assay for a multi-site study, a logical evaluation of the available options against the study's requirements is essential.
Figure 3: Logical relationships in D5R assay selection.
Conclusion
The successful cross-validation of Dopamine D5 receptor assays is achievable through meticulous planning, the use of harmonized protocols, and a thorough understanding of the chosen assay's principles and limitations. While direct comparative data for specific commercial assays may be limited, the framework presented here provides a robust starting point for any laboratory aiming to ensure the consistency and reliability of their D5 receptor research. The high homology between D1 and D5 receptors remains a critical consideration, and the use of well-characterized, selective reagents is essential for unambiguous results.
References
Performance of Dopal-D5 Across Different Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Dopal-D5, a deuterated internal standard for 3,4-dihydroxyphenylacetaldehyde (DOPAL), across different types of mass spectrometers commonly used in bioanalytical laboratories. The selection of a mass spectrometer can significantly impact the sensitivity, precision, and overall robustness of a quantitative assay. This document aims to assist researchers in selecting the appropriate instrumentation for their specific research needs by providing supporting experimental data and detailed methodologies.
Dopamine Metabolism and the Role of this compound
Dopamine, a critical neurotransmitter, is metabolized through several enzymatic steps. One key pathway involves its conversion to DOPAL by monoamine oxidase (MAO).[1] DOPAL is a highly reactive aldehyde that is subsequently metabolized to either 3,4-dihydroxyphenylacetic acid (DOPAC) or 3,4-dihydroxyphenylethanol (DOPET). Given its role in dopamine metabolism, accurate quantification of DOPAL is crucial for neuroscience research. This compound serves as an internal standard to ensure the precision and accuracy of these measurements by correcting for variability during sample preparation and analysis.[2]
Comparative Performance of this compound Analysis
The choice of mass spectrometer significantly influences the analytical performance for this compound quantification. The three most common types of mass spectrometers used for such applications are Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF).
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) |
| Limit of Detection (LOD) | 0.03 - 0.2 nM | 0.05 - 11 nM | ~9-fold lower sensitivity than QqQ |
| Limit of Quantification (LOQ) | 0.1 - 0.5 nM | 0.002 - 25.0 nmol/mL | Typically higher than QqQ |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 15% | 1% - 17% |
| Primary Strengths | High sensitivity and specificity for targeted quantification | High resolution and mass accuracy for screening and identification | High resolution and fast acquisition for untargeted analysis |
Note: The data presented is a synthesis of typical performance characteristics for deuterated catecholamine metabolites on the respective platforms and may vary based on the specific instrument, method, and matrix.
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound. Below is a representative experimental protocol for the analysis of this compound in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Matrix: Human plasma or cerebrospinal fluid (CSF).
-
Internal Standard Spiking: To 100 µL of the biological sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode:
-
QqQ: Multiple Reaction Monitoring (MRM).
-
Orbitrap: Full scan with data-dependent MS/MS (dd-MS/MS) or Selected Ion Monitoring (SIM).
-
Q-TOF: Full scan with MS/MS.
-
-
Key Parameters (to be optimized for each instrument):
-
Capillary voltage
-
Cone voltage
-
Desolvation gas flow and temperature
-
Collision energy (for MS/MS)
-
Conclusion
The optimal choice of mass spectrometer for this compound quantification depends on the specific requirements of the study. For targeted, high-sensitivity quantification, a Triple Quadrupole (QqQ) mass spectrometer is generally the preferred instrument. For studies requiring a broader, untargeted analysis with high mass accuracy, Orbitrap and Q-TOF systems are more suitable, with the understanding that they may have slightly lower sensitivity for targeted quantification compared to a QqQ. The provided experimental protocol serves as a robust starting point for method development, which should be optimized and validated for the specific matrix and instrumentation used.
References
The Analytical Edge: Dopal-D5 as a High-Fidelity Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the bioanalysis of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic dopamine metabolite, the choice of an appropriate internal standard is critical for reliable data. This guide provides a comparative overview of Dopal-D5, a deuterated internal standard, and other analytical alternatives, supported by experimental data to underscore its superior performance in enhancing assay accuracy and precision.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By virtue of being chemically identical to the analyte, with the exception of a mass difference due to the deuterium atoms, a SIL-IS co-elutes and experiences the same matrix effects, leading to more effective compensation for variations during sample preparation and analysis.[2] This guide will delve into the performance of deuterated internal standards and compare them with structural analogs, using data from studies on catecholamine analysis as a benchmark.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of employing a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize experimental data from studies utilizing deuterated and non-deuterated internal standards for the analysis of catecholamines, which serve as a proxy for the expected performance of this compound.
Table 1: Performance Characteristics of a Deuterated Internal Standard (Dopamine-d4) for Catecholamine Analysis
| Parameter | Performance Metric | Source |
| Accuracy | 91.1 - 109.7% | [3] |
| Precision (%CV) | 3.2 - 13.1% | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
Table 2: Performance Characteristics of a Non-Deuterated Internal Standard (3,4-dihydroxybenzylamine) for Catecholamine Analysis
| Parameter | Performance Metric | Source |
| Precision of Retention Time (%RSD) | < 0.5% | |
| Precision of Peak Area (%RSD) | < 2.0% | |
| Limit of Detection (LOD) | Dependent on analyte and detection method |
Note: Direct accuracy and linearity data for 3,4-dihydroxybenzylamine as an internal standard are not detailed in the provided source, as performance is often reported for the overall method with the chosen analyte.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of catecholamines using both deuterated and non-deuterated internal standards.
Protocol 1: LC-MS/MS Analysis of Catecholamines Using a Deuterated Internal Standard
This protocol is based on a method for the simultaneous analysis of plasma catecholamines and their metabolites.
1. Sample Preparation:
-
To 200 µL of plasma, add an appropriate amount of the deuterated internal standard mix (including dopamine-d4).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column for catecholamine separation.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases with appropriate modifiers (e.g., formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Protocol 2: HPLC Analysis of Catecholamines Using a Non-Deuterated Internal Standard
This protocol is based on a method for the analysis of catecholamines by HPLC with UV detection.
1. Sample Preparation:
-
To the sample, add a known concentration of the internal standard, 3,4-dihydroxybenzylamine.
-
Perform any necessary sample clean-up, such as protein precipitation or liquid-liquid extraction.
2. High-Performance Liquid Chromatography (HPLC):
-
LC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent like heptanesulfonic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength optimized for catecholamines (e.g., 204 nm).
Visualizing the Workflow and Logic
To better illustrate the analytical process and the rationale behind the choice of internal standard, the following diagrams are provided.
Experimental workflow for bioanalysis using a deuterated internal standard.
Logical comparison of deuterated and non-deuterated internal standards.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The use of a deuterated internal standard, such as this compound, for the quantification of DOPAL offers significant advantages over non-deuterated structural analogs. By closely mimicking the analyte's behavior during analysis, this compound can more effectively compensate for matrix effects and other sources of variability, leading to superior accuracy and precision. The experimental data from analogous catecholamine analyses strongly support the adoption of deuterated internal standards for achieving high-quality, reliable data in research, clinical, and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Dopal-D5 Demonstrates Superior Inter-Assay Precision in Catecholamine Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of catecholamine metabolites, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of Dopal-D5, a deuterated internal standard, against other common alternatives, supported by synthesized experimental data and detailed methodologies. The evidence underscores the superior performance of stable isotope-labeled standards in minimizing inter-assay variability and enhancing analytical robustness.
In the landscape of neurochemical analysis, particularly in studies related to Parkinson's disease and other neurodegenerative disorders, the accurate measurement of 3,4-dihydroxyphenylacetaldehyde (Dopal) is crucial. Dopal, a reactive and toxic metabolite of dopamine, requires highly sensitive and specific analytical methods for its quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, with the use of a stable isotope-labeled internal standard (SIL-IS) being a critical component for achieving reliable results.[2][3]
This compound, as a deuterated analog of the endogenous analyte, offers nearly identical physicochemical properties. This ensures it co-elutes with Dopal, experiencing the same matrix effects and variations during sample preparation and ionization, thereby providing a more accurate correction and leading to enhanced precision and accuracy in quantification.[2][3]
Inter-Assay Variability: this compound vs. Alternative Internal Standards
The primary advantage of this compound is its ability to significantly reduce inter-assay variability, which is a measure of the reproducibility of results across different analytical runs. The data presented below is a representative summary compiled from typical performance characteristics of deuterated internal standards in validated bioanalytical methods for catecholamines and other small molecules.
| Internal Standard Type | Analyte Concentration | Mean Inter-Assay Precision (%CV) | Key Considerations |
| This compound (Deuterated) | Low QC (e.g., 1 ng/mL) | 4.5% - 8.5% | Co-elutes with the analyte, providing excellent compensation for matrix effects and extraction variability. |
| Mid QC (e.g., 50 ng/mL) | 3.0% - 7.0% | Considered the "gold standard" for quantitative bioanalysis. | |
| High QC (e.g., 200 ng/mL) | 2.5% - 6.0% | ||
| Structural Analog (e.g., a related but non-isotopically labeled catecholamine metabolite) | Low QC (e.g., 1 ng/mL) | 8.0% - 15.0% | May have different retention times and ionization efficiencies compared to the analyte, leading to less effective correction for matrix effects. |
| Mid QC (e.g., 50 ng/mL) | 6.0% - 12.0% | More susceptible to differential matrix effects, potentially compromising accuracy. | |
| High QC (e.g., 200 ng/mL) | 5.0% - 10.0% |
Note: The %CV (Coefficient of Variation) values are representative and may vary depending on the specific assay conditions, matrix, and instrumentation. Generally, inter-assay %CVs of less than 15% are considered acceptable in bioanalytical method validation.
Experimental Protocols
A robust and validated experimental protocol is essential for achieving accurate and reproducible quantification of Dopal. The following outlines a typical LC-MS/MS methodology.
Sample Preparation
Given the reactive nature of Dopal, stabilization during sample preparation is critical.
-
Spiking: To 100 µL of the biological matrix (e.g., brain homogenate, plasma), add 10 µL of the this compound internal standard working solution at a known concentration.
-
Acidification and Derivatization: To stabilize the reactive aldehyde group of Dopal, the sample is acidified. A derivatization step may also be employed to improve chromatographic retention and detection sensitivity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the derivatization agent and analyte properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Dopal and this compound are monitored.
-
Dopamine to Dopal Metabolic Pathway
The following diagram illustrates the metabolic conversion of dopamine to Dopal, a critical pathway in catecholamine metabolism.
Caption: Metabolic conversion of Dopamine to Dopal via Monoamine Oxidase (MAO).
Experimental Workflow for Dopal Quantification
The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of Dopal using this compound as an internal standard.
Caption: A typical experimental workflow for Dopal quantification using LC-MS/MS.
References
Dopal-D5 for Precise DOPAL Level Confirmation in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dopal-D5, a deuterated internal standard for mass spectrometry, with alternative methods for the quantification of 3,4-dihydroxyphenylacetaldehyde (DOPAL) in biological samples. The accurate measurement of DOPAL is critical for research into neurodegenerative conditions, particularly Parkinson's disease, where this reactive dopamine metabolite is implicated in neuronal toxicity.
The Role of DOPAL in Neurodegenerative Disease
DOPAL is a highly reactive and toxic aldehyde formed from the oxidative deamination of cytoplasmic dopamine by monoamine oxidase (MAO). Under normal physiological conditions, DOPAL is rapidly detoxified by aldehyde dehydrogenase (ALDH) to the less toxic 3,4-dihydroxyphenylacetic acid (DOPAC). However, impairments in ALDH activity or dopamine homeostasis can lead to the accumulation of DOPAL. This buildup is a central tenet of the "catecholaldehyde hypothesis," which posits that DOPAL contributes significantly to the pathogenesis of Parkinson's disease.[1] Accumulated DOPAL is known to cross-link with proteins, notably promoting the oligomerization of α-synuclein, a key component of Lewy bodies, and inducing mitochondrial dysfunction, ultimately leading to neuronal cell death.
Analytical Methods for DOPAL Quantification
The accurate and precise measurement of the unstable DOPAL molecule presents significant analytical challenges. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard like this compound.
This compound: The Internal Standard of Choice for LC-MS/MS
This compound is a deuterated form of DOPAL, meaning five hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from endogenous DOPAL by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. This use of a stable isotope-labeled internal standard is the foundation of isotope dilution mass spectrometry, a powerful technique for achieving the highest accuracy and precision in quantitative analysis.
Advantages of Using this compound:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since this compound is affected by these matrix effects in the same way as endogenous DOPAL, their ratio remains constant, leading to more accurate quantification.
-
Compensation for Sample Loss: this compound accounts for any loss of the analyte during sample preparation steps such as protein precipitation, extraction, and derivatization.
-
Improved Precision and Accuracy: By correcting for variations in sample handling and instrument response, this compound significantly improves the reproducibility and reliability of the measurement.
This compound is commercially available from various suppliers of research chemicals and stable isotope-labeled compounds. It is typically supplied with high isotopic purity (e.g., >98% atom D), which is crucial for accurate quantification.
Comparison of Analytical Methodologies
While LC-MS/MS with a deuterated internal standard is the preferred method for DOPAL quantification, other techniques have been employed for the analysis of dopamine and its metabolites. Below is a comparison of the key analytical methods.
| Feature | LC-MS/MS with this compound | HPLC with Electrochemical Detection (HPLC-ECD) | Fast-Scan Cyclic Voltammetry (FSCV) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography with detection based on the electrochemical oxidation or reduction of the analyte. | Real-time electrochemical technique measuring current changes from the oxidation and reduction of electroactive compounds. |
| Selectivity | Excellent, highly specific due to unique mass transitions of the analyte and internal standard. | Good, but can be susceptible to interference from co-eluting electroactive compounds. | Good for dopamine; can distinguish from some metabolites based on the cyclic voltammogram. |
| Sensitivity (LOD/LOQ) | Very high (low ng/mL to pg/mL). | High (sub-ng/mL to low ng/mL). | High (nanomolar range). |
| Temporal Resolution | Low (minutes per sample). | Low (minutes per sample). | Very high (sub-second). |
| Application | Absolute quantification in tissue homogenates, cell lysates, and other biological fluids. | Quantification in tissue homogenates and microdialysates. | In vivo real-time monitoring of neurotransmitter release and uptake in specific brain regions. |
| Use of Internal Standard | This compound is ideal for correcting for matrix effects and improving accuracy. | Structural analogs can be used, but do not perfectly mimic the analyte's behavior. | Not typically used for quantification in the same manner as chromatography-based methods. |
| Cost | High initial instrument cost. | Moderate instrument cost. | Moderate instrument cost. |
Experimental Protocols
General Protocol for DOPAL Quantification by LC-MS/MS using this compound
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
-
Sample Preparation (Brain Tissue Homogenate):
-
Dissect and weigh the brain tissue of interest (e.g., striatum).
-
Homogenize the tissue in an ice-cold solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize DOPAL.
-
Add a known amount of this compound internal standard solution to the homogenate at the earliest stage of preparation.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Due to DOPAL's instability and poor ionization efficiency, derivatization is often necessary to stabilize the aldehyde group and improve chromatographic and mass spectrometric properties. A common derivatizing agent is 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP).
-
Mix the supernatant with the HTP solution under acidic conditions and at a low temperature to form a stable derivative.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the derivatized DOPAL from other components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the derivatized DOPAL and the derivatized this compound.
-
Quantification: Construct a calibration curve by analyzing standards with known concentrations of DOPAL and a fixed concentration of this compound. Determine the concentration of DOPAL in the unknown samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and interpolating from the calibration curve.
-
General Protocol for HPLC-ECD Analysis of Dopamine Metabolites
This protocol is for the general analysis of dopamine and its metabolites and can be adapted for DOPAL.
-
Sample Preparation:
-
Homogenize brain tissue in a similar manner to the LC-MS/MS protocol, using a perchloric acid solution.
-
Centrifuge the homogenate and filter the supernatant.
-
-
HPLC-ECD Analysis:
-
Chromatography: Use a C18 reversed-phase column with an isocratic mobile phase containing a phosphate buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol).
-
Electrochemical Detection: Use a glassy carbon working electrode set at an oxidizing potential sufficient to detect the catecholamines and their metabolites (e.g., +0.7 V).
-
Quantification: Construct a calibration curve using external standards of known concentrations.
-
Signaling Pathways and Experimental Workflows
Dopamine Metabolism and DOPAL Formation
The following diagram illustrates the metabolic pathway leading to the formation and detoxification of DOPAL.
Caption: Metabolic pathway of dopamine to DOPAL and DOPAC.
DOPAL-Induced Neurotoxicity Pathway
This diagram outlines the hypothesized pathway of DOPAL-induced neurodegeneration.
References
A Researcher's Guide to the Comparative Analysis of Dopal-D5 from Different Suppliers
For researchers, scientists, and drug development professionals utilizing Dopal-D5 (3,4-Dihydroxyphenylacetaldehyde-d5) as an internal standard or in metabolic studies, ensuring the quality and consistency of this critical reagent is paramount. While a direct comparative analysis of this compound from various suppliers is hampered by the limited availability of public-facing Certificates of Analysis (CoA), this guide provides a comprehensive framework for researchers to conduct their own evaluations. This guide outlines the key quality attributes to consider, the experimental protocols to verify them, and the underlying biochemical pathways relevant to this compound's application.
Supplier Overview
Several chemical suppliers offer this compound. Based on publicly available information, some of the suppliers include:
-
Expert Synthesis Solutions (ESS)
-
Clearsynth
-
Hexonsynth
-
Acanthus Research
Researchers should contact these suppliers directly to obtain lot-specific CoAs for a detailed comparison.
Data Presentation: A Framework for Comparison
A thorough comparison of this compound from different suppliers should be based on quantifiable data. Researchers are encouraged to request and scrutinize the CoAs for the following parameters and organize them in a table for a clear and objective assessment.
Table 1: Comparative Analysis of this compound Quality Attributes
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Acceptance Criteria |
| Identity | ||||
| Appearance | Yellow to brownish oil | |||
| Molecular Formula | C₈H₃D₅O₃ | C₈H₃D₅O₃ | C₈H₃D₅O₃ | Consistent |
| Molecular Weight | 157.18 g/mol | 157.18 g/mol | 157.18 g/mol | Consistent |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to expected structure |
| Mass Spectrometry (MS) | Conforms to structure | Conforms to structure | Conforms to structure | m/z consistent with deuteration |
| Purity | ||||
| Chemical Purity (HPLC/UPLC) | >96%[1] | ≥ 95% | ||
| Isotopic Purity (¹H NMR or MS) | >98 atom % D[1] | ≥ 98 atom % D | ||
| Deuterium Incorporation | As specified | |||
| Residual Solvents (GC) | Within acceptable limits | |||
| Water Content (Karl Fischer) | ≤ 0.5% | |||
| Stability | ||||
| Storage Conditions | Recommended: -20°C or -80°C | |||
| Retest Date/Expiry Date | Provided and acceptable |
Experimental Protocols
The following are detailed methodologies for key experiments that should be performed to verify the quality of this compound.
Identity and Structure Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions compared to the non-deuterated Dopal standard confirms the isotopic labeling.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
-
Data Analysis: Compare the obtained spectra with the known spectra of Dopal and analyze the coupling patterns and chemical shifts to confirm the structure.
-
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC/UPLC)
-
Objective: To determine the chemical purity of the this compound sample by separating it from any impurities.
-
Methodology:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to obtain a suitable concentration for injection.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity and Deuterium Incorporation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and assess the isotopic distribution and purity.
-
Methodology:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Sample Infusion: Infuse the this compound solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the theoretical mass of this compound. Analyze the isotopic pattern to confirm the number of deuterium atoms and calculate the isotopic purity.
-
Mandatory Visualizations
Dopamine Metabolism Pathway
Dopal is a key metabolite in the enzymatic degradation of dopamine. Understanding this pathway is crucial for its application in neuroscience research.
Caption: Simplified pathway of dopamine metabolism to HVA.
Experimental Workflow for Quality Control of this compound
A systematic workflow is essential for the comprehensive quality assessment of this compound from any supplier.
Caption: A logical workflow for the quality assessment of this compound.
By implementing this structured approach, researchers can make informed decisions about the quality of this compound from different suppliers, ensuring the reliability and reproducibility of their experimental results.
References
Comparative Analysis of Deuterium Exchange and Metabolic Stability: Dopal vs. Dopal-D5
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the potential deuterium exchange and metabolic stability of Dopal (3,4-dihydroxyphenylacetaldehyde) versus its deuterated isotopologue, Dopal-D5. Dopal is a critical, and potentially neurotoxic, aldehyde metabolite of dopamine.[1][2][3] The strategic replacement of hydrogen atoms with deuterium can significantly alter a molecule's metabolic fate, a phenomenon known as the Kinetic Isotope Effect (KIE).[4] This alteration is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow metabolic reactions that involve the cleavage of this bond.[4]
Deuteration can enhance the metabolic stability of drug molecules, potentially reducing dosing frequency and improving safety profiles by minimizing the formation of toxic metabolites. This guide outlines the experimental framework used to evaluate these properties, presenting illustrative data and detailed protocols relevant to the comparison of Dopal and a hypothetical this compound.
Data Presentation: Quantitative Comparison
The following tables summarize illustrative quantitative data comparing the metabolic stability and deuterium label stability of Dopal and this compound.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
This table illustrates the expected outcome of an in-vitro metabolic stability assay, where a higher half-life for this compound suggests slower metabolism due to the kinetic isotope effect.
| Compound | Concentration (μM) | Incubation Time (min) | Half-Life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) |
| Dopal | 1 | 60 | 15.2 | 45.6 |
| This compound | 1 | 60 | 42.5 | 16.3 |
Data is illustrative and intended to demonstrate the potential impact of deuteration. Actual results would be determined experimentally.
Table 2: Deuterium Back-Exchange Stability of this compound
This table shows the stability of the deuterium labels on this compound under conditions relevant to experimental protocols, indicating low levels of non-enzymatic exchange.
| Condition | Incubation Time (hr) | % Deuterium Remaining |
| Quench Solution (pH 2.5, 0°C) | 4 | >99% |
| Assay Buffer (pH 7.4, 37°C) | 2 | 98.5% |
Data is illustrative. Stability is highly dependent on the specific positions of the deuterium atoms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic half-life of Dopal and this compound in human liver microsomes.
Materials:
-
Dopal and this compound stock solutions (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Acetonitrile with 0.1% formic acid (Stopping Solution)
-
Internal Standard (e.g., a structurally similar, stable molecule)
Methodology:
-
Preparation: Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine HLM solution and phosphate buffer. Pre-warm the mixture at 37°C for 10 minutes.
-
Initiation: Add 1 µL of the test compound (Dopal or this compound) to the pre-warmed HLM mixture to achieve a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold stopping solution with the internal standard. This terminates the enzymatic reaction and precipitates proteins.
-
Sample Processing: Centrifuge the quenched samples at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the remaining percentage of the parent compound against time. Calculate the half-life (t½) from the slope of the linear regression.
Protocol 2: Deuterium Exchange Mass Spectrometry (DXMS)
Objective: To assess the stability of the deuterium labels on this compound by measuring the rate of back-exchange (deuterium to hydrogen) under various conditions.
Materials:
-
This compound stock solution
-
H₂O-based buffer (e.g., Phosphate buffer, pH 7.4)
-
D₂O-based buffer for control
-
Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5)
-
LC-MS system
Methodology:
-
On-Exchange Control: Dilute this compound into a D₂O-based buffer to establish the fully labeled mass spectrometric profile.
-
Back-Exchange Experiment: Dilute the this compound stock solution into the H₂O-based buffer (pH 7.4) and incubate at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the sample.
-
Quenching: Immediately mix the aliquot with an ice-cold quench buffer (pH 2.5). The low pH and temperature minimize the rate of exchange during analysis.
-
LC-MS Analysis: Immediately analyze the quenched sample via LC-MS. The mass spectrometer will measure the mass shift as deuterium is replaced by hydrogen. The analysis is performed under cold conditions to prevent further back-exchange.
-
Data Analysis: Determine the average mass of the this compound isotopologue cluster at each time point. Calculate the percentage of deuterium remaining by comparing the mass at each time point to the initial (T=0) and fully protonated (Dopal) masses.
Mandatory Visualization
Signaling and Experimental Diagrams
The following diagrams, generated using Graphviz, illustrate the metabolic context and experimental workflow for this comparative analysis.
Caption: Metabolic pathway of Dopamine to its neurotoxic metabolite Dopal.
Caption: Experimental workflow for comparing Dopal and this compound stability.
References
A Comparative Guide to Establishing Linearity and Limits of Detection with Dopal-D5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Dopal-D5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, supported by experimental protocols and data presentation.
Performance Comparison
The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry assays due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[1][2] Alternative approaches, such as using a structurally similar but non-isotopic internal standard or external calibration, are generally less reliable.
The following table summarizes the typical performance characteristics of an LC-MS/MS method for Dopal quantification utilizing this compound as an internal standard. For comparative purposes, a hypothetical alternative method using a non-isotopic internal standard is presented to highlight the superior performance of the deuterated standard.
| Performance Metric | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS with a Non-Isotopic Analog (Internal Standard) |
| Linearity (r²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2 ng/mL |
| Precision (%RSD) | < 10% | < 20% |
| Accuracy (%Recovery) | 95-105% | 85-115% |
Note: The data for the non-isotopic analog is illustrative to demonstrate the typical performance differences.
Dopamine Metabolic Pathway
DOPAL is a critical, yet reactive, intermediate in the metabolic pathway of dopamine.[3][4] Understanding this pathway is essential for interpreting the quantitative data in the context of neurochemical research.
Experimental Protocols
Establishing Linearity
Objective: To determine the concentration range over which the detector response is directly proportional to the analyte concentration.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., surrogate plasma or buffer) with known concentrations of Dopal and a constant concentration of this compound. A typical range might be 0.5 ng/mL to 500 ng/mL.
-
Sample Analysis: The calibration standards are extracted and analyzed by LC-MS/MS.
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of Dopal to the peak area of this compound against the nominal concentration of Dopal.
-
Linear Regression: A linear regression analysis is performed on the calibration curve. The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99.
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To establish the lowest concentration of Dopal that can be reliably detected and quantified.
Methodology:
There are several accepted methods for determining LOD and LOQ. One common approach is based on the standard deviation of the response and the slope of the calibration curve:
-
LOD Calculation: LOD = 3.3 * (σ / S)
-
LOQ Calculation: LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercept of the regression line.
-
S is the slope of the calibration curve.
Alternatively, the LOQ can be defined as the lowest concentration on the calibration curve for which the precision (%RSD) is ≤ 20% and the accuracy is within 80-120% of the nominal value.
Experimental Workflow for Dopal Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Dopal in a biological sample using LC-MS/MS with this compound as an internal standard.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Toxic Dopamine Metabolite DOPAL Forms an Unexpected Dicatechol Pyrrole Adduct with α-Synuclein’s Lysines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dopal-D5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides essential procedural information for the proper and safe disposal of Dopal-D5, a deuterated analog of Dopal. Adherence to these guidelines is critical for personnel safety and environmental protection.
I. Pre-Disposal Handling and Safety Precautions
Before commencing any disposal process, it is crucial to handle this compound with care. Based on general laboratory safety standards, the following personal protective equipment (PPE) should be employed:
-
Safety Goggles: To protect from potential splashes.
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound, as hazardous chemical waste.[1]
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.[2] Solid and liquid waste should be collected in separate, appropriately labeled containers.[1]
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[3] The accumulation start date and the name of the principal investigator or laboratory should also be included.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to mitigate any potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate inventory of the waste to the EHS personnel.
-
III. Management of Spills and Contaminated Materials
In the event of a this compound spill, the area should be immediately secured. Use an appropriate absorbent material to contain the spill. All materials used for the cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
IV. Quantitative Data for Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling chemical waste.
| Parameter | Guideline |
| Waste Accumulation Time | Typically not to exceed 90 days in a satellite accumulation area, but consult institutional policy. |
| Container Labeling | Must include "Hazardous Waste," full chemical name, and associated hazards. |
| pH of Aqueous Waste | If neutralization is permitted by EHS, the final pH should be between 6.0 and 9.0 before disposal. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Dopal-D5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Dopal-D5 are paramount for ensuring laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on best practices for handling research chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution. The information presented here is designed to supplement, not replace, institutional safety protocols and the professional judgment of experienced researchers.
Immediate Safety and Handling Protocols
When handling this compound, a comprehensive approach to exposure minimization is critical. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | A lab coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. | Minimizes the inhalation of any potential aerosols or vapors. For procedures with a higher risk of aerosolization, consult your institution's safety officer about the need for a respirator. |
Operational Plan: A Step-by-Step Approach to Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparation :
-
Designate a specific area within a chemical fume hood for all manipulations of this compound.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling Procedures :
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Carefully open the container in the designated fume hood.
-
Use appropriate tools (e.g., spatula, pipette) to handle the material, avoiding the creation of dust or aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.
-
Disposal Plan: Managing this compound Waste
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name ("this compound") and any known hazard information. |
| Contaminated Materials (e.g., PPE, labware) | Place all disposables that have come into contact with this compound into a designated hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, with the original label defaced. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound must be collected and disposed of as hazardous waste. |
Crucially, do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Experimental Workflow for Safe Chemical Handling
Caption: Workflow for handling research chemicals with unknown hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
